4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
tert-butyl 3-(4-aminopyrazol-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-9(7-14)15-5-8(12)4-13-15/h4-5,9H,6-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDHOTMQNGXWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650627 | |
| Record name | tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029413-51-1 | |
| Record name | tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Structure of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. This document outlines a plausible synthetic route, details essential experimental protocols for its characterization, and presents a summary of its core structural and physicochemical properties. The information herein is curated for researchers and professionals engaged in drug discovery and development.
Chemical Identity and Properties
This compound, also known by its IUPAC name tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate, is a bifunctional molecule incorporating a Boc-protected azetidine ring and a 4-aminopyrazole moiety. This unique combination of a strained ring system and a substituted heterocycle makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1029413-51-1 | [1] |
| Molecular Formula | C₁₁H₁₈N₄O₂ | [1] |
| Molecular Weight | 238.29 g/mol | [1] |
| IUPAC Name | tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | [2] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)N | [2] |
| InChI Key | InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-9(7-14)15-5-8(12)4-13-15/h4-5,9H,6-7,12H2,1-3H3 | [2] |
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A common and effective strategy involves the reaction of a suitable azetidine precursor with 4-aminopyrazole. A plausible synthetic route is outlined below.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a Boc-protected azetidine ring and an amino-pyrazole core, make it a valuable intermediate in the synthesis of novel therapeutic agents, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and situates the molecule within the relevant context of kinase inhibitor-related signaling pathways.
Physicochemical Properties
Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the available computed data and highlights the lack of experimentally determined values.
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | N/A |
| CAS Number | 1029413-51-1 | [1] |
| Molecular Formula | C₁₁H₁₈N₄O₂ | [1] |
| Molecular Weight | 238.29 g/mol | [1] |
| Boiling Point | 399.5±32.0 °C at 760 mmHg (Predicted) | [2] |
| LogP | 1.77620 (Predicted) | N/A |
| Melting Point | No data available | N/A |
| pKa | No data available | N/A |
| Solubility | No data available | N/A |
Experimental Protocols for Physicochemical Property Determination
Given the absence of specific experimental data for the title compound, this section provides detailed, generalized methodologies for determining key physicochemical properties, based on established practices for similar pyrazole derivatives.
Determination of Melting Point
The melting point of a solid compound provides an indication of its purity.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
For a pure compound, this range should be narrow (typically < 2 °C).
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and biological activity.
Methodology:
-
A precise weight (e.g., 20-30 mg) of this compound is dissolved in a known volume of deionized water.[3]
-
If solubility is limited, a co-solvent such as methanol or DMSO may be used, and the pKa value can be extrapolated to aqueous solution.
-
The solution is treated with a standard solution of a strong base (e.g., 0.1 N NaOH) to reach a basic pH.[3]
-
The solution is then titrated with a standard solution of a strong acid (e.g., 0.1 N HCl), added in small, precise aliquots.[3]
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the half-equivalence point(s) on the titration curve.
Determination of Aqueous Solubility by HPLC
Aqueous solubility is a critical parameter for drug absorption and formulation development.
Methodology:
-
An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).
-
The suspension is shaken in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered through a 0.45 µm filter to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[3]
-
A calibration curve is prepared using standard solutions of the compound of known concentrations to quantify the amount in the filtrate.
Biological Context and Signaling Pathways
The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[4] These inhibitors are crucial in cancer therapy as they can block the signaling pathways that drive tumor cell proliferation and survival.[5] Derivatives of 4-aminopyrazole, in particular, have been investigated as inhibitors of various kinases, including Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are implicated in acute myeloid leukemia (AML).[6]
Kinase Inhibitor Signaling Pathway
The following diagram illustrates a simplified, representative signaling pathway that is often targeted by pyrazole-based kinase inhibitors, such as those targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: PI3K/Akt/mTOR kinase signaling pathway and points of inhibition.
Experimental Workflow for Kinase Inhibition Assay
To evaluate the potential of this compound or its derivatives as kinase inhibitors, a standard in vitro kinase assay can be performed.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a promising scaffold for the development of novel kinase inhibitors. While there is a notable lack of publicly available, experimentally determined physicochemical data for this specific compound, established methodologies can be readily applied to ascertain these critical parameters. The structural alerts within this molecule suggest its potential utility in targeting key signaling pathways implicated in cancer and other diseases. Further characterization of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound – porphyrin-systems [porphyrin-systems.com]
- 3. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to CAS 1029413-51-1: A Key Building Block for Wee1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the compound with CAS number 1029413-51-1, chemically identified as tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate. This molecule serves as a critical intermediate in the synthesis of advanced pharmaceutical compounds, most notably in the development of Wee1 kinase inhibitors, a promising class of anti-cancer therapeutics.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1029413-51-1 | N/A |
| IUPAC Name | tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | N/A |
| Molecular Formula | C₁₁H₁₈N₄O₂ | [2] |
| Molecular Weight | 238.29 g/mol | [2] |
| Appearance | Not specified (likely a solid) | N/A |
| Purity | Typically >95% (commercial grade) | [3] |
| Storage | 2-8 °C | [3] |
Note: Some properties are based on commercially available information for similar compounds or are predicted, and experimental verification is recommended.
Synthesis and Spectroscopic Data
A detailed, peer-reviewed synthesis protocol for tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate is not explicitly published. However, based on established synthetic methodologies for similar azetidine and pyrazole derivatives, a plausible synthetic route can be proposed.[4] The synthesis likely involves the reaction of a suitable azetidine precursor with a 4-aminopyrazole derivative.
While specific NMR and IR spectra for this exact compound are not publicly available, representative spectral data for closely related aminopyrazole and tert-butyl-protected compounds can be used for structural elucidation.[5]
Table of Predicted Spectroscopic Data:
| Spectroscopic Data | Predicted Chemical Shifts (ppm) or Key Peaks (cm⁻¹) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5 (s, 1H, pyrazole-H), ~7.3 (s, 1H, pyrazole-H), ~5.0 (m, 1H, azetidine-CH), ~4.4 (m, 2H, azetidine-CH₂), ~4.2 (m, 2H, azetidine-CH₂), ~3.5 (br s, 2H, NH₂), 1.45 (s, 9H, t-Bu) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~156 (C=O), ~140 (pyrazole-C), ~135 (pyrazole-C), ~120 (pyrazole-C), ~80 (C(CH₃)₃), ~60 (azetidine-CH), ~55 (azetidine-CH₂), 28.5 (C(CH₃)₃) |
| IR (KBr) | ~3350-3200 (N-H stretch), ~2970 (C-H stretch), ~1680 (C=O stretch, Boc), ~1600 (N-H bend), ~1550 (C=N stretch) |
Note: These are predicted values based on analogous structures and should be confirmed with experimental data.
Biological Significance and Applications
The primary utility of CAS 1029413-51-1 lies in its role as a precursor for the synthesis of Wee1 kinase inhibitors.[6][7] Wee1 is a crucial cell cycle checkpoint kinase that phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), thereby preventing premature entry into mitosis.[7] In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them highly reliant on the G2 checkpoint, which is regulated by Wee1, for DNA repair before cell division.
Inhibition of Wee1 in such cancer cells leads to the abrogation of the G2 checkpoint, forcing the cells into premature mitosis with damaged DNA, ultimately resulting in mitotic catastrophe and apoptosis. This makes Wee1 an attractive target for cancer therapy.
Wee1 Signaling Pathway
The diagram below illustrates the central role of Wee1 in the G2/M cell cycle checkpoint and how its inhibition can lead to cancer cell death.
Caption: The Wee1 kinase signaling pathway in G2/M checkpoint regulation.
Experimental Protocols
Proposed Synthesis of tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate
This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.
Caption: A proposed workflow for the synthesis of the target compound.
Methodology:
-
Step 1: Nucleophilic Substitution. To a solution of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate in an appropriate solvent such as dimethylformamide (DMF), add 4-nitro-1H-pyrazole and a base such as cesium carbonate (Cs₂CO₃). Heat the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC). After completion, the reaction is worked up by extraction and purified to yield tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate.
-
Step 2: Reduction of the Nitro Group. The intermediate from Step 1 is dissolved in a suitable solvent like methanol or ethyl acetate. A palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator). The reaction is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product, tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate.
-
Purification and Characterization. The crude product can be purified by column chromatography on silica gel. The structure and purity of the final compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
In Vitro Wee1 Kinase Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds against Wee1 kinase.[8][9]
Caption: A typical workflow for an in vitro Wee1 kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound (Wee1 inhibitor synthesized from CAS 1029413-51-1) in a suitable buffer, typically containing DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%). Prepare a kinase reaction buffer containing a buffer salt (e.g., HEPES), MgCl₂, and a reducing agent (e.g., DTT).
-
Kinase Reaction: In a microplate, add the recombinant Wee1 kinase to each well, followed by the test compound dilutions. After a brief pre-incubation, initiate the kinase reaction by adding a mixture of the substrate (e.g., a peptide derived from CDK1 or the CDK1/Cyclin B complex) and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and quantify the kinase activity. A common method is to measure the amount of ADP produced, which is directly proportional to the kinase activity. This can be achieved using commercially available kits such as ADP-Glo™ (Promega), which converts ADP to ATP and then measures the ATP level via a luciferase-based luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The half-maximal inhibitory concentration (IC₅₀) value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Safety and Handling
The compound with CAS 1029413-51-1 is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, rinse the mouth with water. Seek medical attention if any symptoms persist.[1]
Conclusion
tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 1029413-51-1) is a valuable chemical intermediate for the synthesis of Wee1 kinase inhibitors, which represent a promising avenue for the development of novel anti-cancer therapies. This guide provides an overview of its properties, a plausible synthetic route, its biological context, and relevant experimental protocols to aid researchers and drug development professionals in their work with this compound and its derivatives. Further experimental validation of the presented data is recommended for specific research applications.
References
- 1. keyorganics.net [keyorganics.net]
- 2. aablocks.com [aablocks.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel (1 H‑Pyrazol-4-ylamino)pyrimidine Derivatives as Wee1 Inhibitors for Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Wee kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole is a key heterocyclic building block in modern medicinal chemistry. Its unique structural combination of a Boc-protected azetidine ring and a functionalized pyrazole core makes it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. This scaffold is particularly prevalent in the development of kinase inhibitors, which are at the forefront of targeted therapies for a multitude of diseases, including cancer and inflammatory disorders. The constrained nature of the azetidine ring provides conformational rigidity, while the pyrazole moiety offers versatile points for further chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of investigational drug candidates. This document provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and a conceptual workflow for its application in kinase inhibitor development.
Chemical Properties and Data
The fundamental molecular properties of this compound are summarized below. This data is essential for reaction planning, characterization, and quantitative analysis.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₁₈N₄O₂ | [1][2] |
| Molecular Weight | 238.29 g/mol | [1][2] |
| CAS Number | 1029413-51-1 | [1] |
| Synonyms | tert-butyl 3-(4-amino-1H-pyrazol-1-yl)-1-azetidinecarboxylate | [1] |
| Physical Appearance | Solid / Powder | |
| Storage Conditions | 2-8°C, protect from light, keep dry and sealed | [2] |
Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a plausible and commonly employed synthetic route involves the N-alkylation of a protected pyrazole with a suitable azetidine electrophile. The following is a representative experimental protocol based on established chemical principles for similar compounds.
Representative Synthesis of this compound
Reaction Scheme:
This synthesis can be conceptualized as a two-step process starting from 4-nitro-1H-pyrazole: 1) N-alkylation with a protected azetidine tosylate, and 2) reduction of the nitro group to the primary amine.
Step 1: Synthesis of tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate
-
To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add a solution of tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate (1.1 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60-70°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.
Step 2: Synthesis of this compound
-
Dissolve the intermediate from Step 1, tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate (1.0 eq), in methanol or ethanol.
-
Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Application in Drug Discovery: A Conceptual Workflow
This compound serves as a crucial building block in the synthesis of kinase inhibitors. The primary amino group provides a handle for the introduction of various pharmacophoric elements that can interact with the target kinase. The following section and diagram illustrate a typical workflow for its use in a drug discovery program.
Kinase Inhibitor Synthesis and Screening Workflow
The development of a novel kinase inhibitor using this building block generally follows a structured path from initial synthesis to biological evaluation.
-
Library Synthesis: The amino group of this compound is reacted with a diverse set of building blocks (e.g., substituted pyrimidines, pyridines, or other heterocyclic systems) through reactions such as nucleophilic aromatic substitution or amide coupling to generate a library of candidate compounds.
-
Primary Biochemical Screen: The synthesized library is screened against the target kinase in a biochemical assay (e.g., an enzyme-linked immunosorbent assay [ELISA] or a fluorescence-based assay) to identify initial "hits" that inhibit the kinase activity.
-
Dose-Response and IC50 Determination: Hits from the primary screen are then subjected to dose-response studies to determine their half-maximal inhibitory concentration (IC50), a measure of their potency.
-
Cell-Based Assays: Potent compounds are advanced to cell-based assays to assess their ability to inhibit the target kinase in a cellular context and to evaluate their effect on cell proliferation or other relevant cellular phenotypes.
-
Lead Optimization: The most promising compounds undergo further chemical modification to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process involves cycles of chemical synthesis and biological testing.
Below is a Graphviz diagram illustrating this workflow.
Caption: A conceptual workflow for the synthesis and screening of kinase inhibitors.
Illustrative Signaling Pathway Inhibition
Many kinase inhibitors target specific pathways that are dysregulated in diseases like cancer. For instance, inhibitors of Bruton's tyrosine kinase (BTK) are used in the treatment of certain B-cell malignancies. While this compound is a general building block, a final compound derived from it could potentially inhibit such a pathway.
The diagram below depicts a simplified signaling cascade that could be targeted by a kinase inhibitor.
Caption: Simplified signaling pathway showing the point of intervention for a kinase inhibitor.
References
The Azetidine Ring: A Small Scaffold with a Big Impact in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The four-membered azetidine ring, once a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique combination of conformational rigidity, metabolic stability, and ability to act as a versatile bioisostere has propelled its incorporation into a growing number of approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the biological significance of the azetidine ring in drug discovery. It delves into the physicochemical properties that underpin its advantages, its role in enhancing pharmacological activity, and its impact on pharmacokinetic profiles. Detailed experimental protocols for the synthesis of azetidine-containing compounds and key biological assays are provided, alongside illustrative signaling pathways and experimental workflows to guide researchers in harnessing the full potential of this remarkable heterocycle.
Introduction: The Rise of a Strained Ring in Medicinal Chemistry
The pursuit of novel chemical matter with improved "drug-like" properties is a central theme in drug discovery. In recent years, there has been a significant shift towards molecules with greater three-dimensional complexity, moving away from the traditionally favored flat aromatic structures. In this context, small, saturated heterocycles have garnered considerable attention. Among them, the azetidine ring stands out due to its unique structural and electronic properties.[1]
Historically, the synthesis of azetidines was considered challenging due to the inherent ring strain of the four-membered system (approximately 25.4 kcal/mol).[2] However, recent advancements in synthetic methodologies have made a diverse array of substituted azetidines more accessible, paving the way for their broader application in drug design.[3] This guide will explore the multifaceted role of the azetidine ring, from its fundamental physicochemical characteristics to its successful application in clinical therapeutics.
Physicochemical Properties and Their Implications
The biological activity and pharmacokinetic profile of a drug molecule are intrinsically linked to its physicochemical properties. The azetidine ring imparts several beneficial characteristics that can be leveraged during the lead optimization process.
Conformational Rigidity and Pre-organization
The constrained nature of the four-membered ring restricts the conformational freedom of substituents attached to it.[4] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, which can translate into higher binding affinity and potency.[5] By locking substituents in a defined spatial orientation, the azetidine scaffold allows for more precise and effective interactions with the target protein.
Metabolic Stability
One of the most significant advantages of incorporating an azetidine ring is the enhancement of metabolic stability.[6] N-dealkylation is a common metabolic pathway for larger saturated amines like piperidines and pyrrolidines. The azetidine ring, due to its compact structure, is more resistant to this enzymatic degradation, leading to a longer in vivo half-life and increased drug exposure.[6] This improved metabolic stability can lead to a more predictable pharmacokinetic profile and a reduced potential for the formation of active or toxic metabolites.[7]
Vectorial Exit and Solubility
The non-planar, three-dimensional nature of the azetidine ring provides distinct exit vectors for substituents, allowing for the exploration of new chemical space around a core scaffold. This can be particularly advantageous in escaping flatland and improving properties such as solubility. The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, contributing to improved aqueous solubility, a critical parameter for oral bioavailability.
The Azetidine Ring as a Bioisostere
Bioisosterism, the replacement of a chemical moiety with another that retains similar biological activity, is a powerful strategy in drug design. The azetidine ring has proven to be a versatile bioisostere for a variety of functional groups and ring systems.
Proline and Other Cyclic Amino Acids
Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that serves as a constrained analog of proline.[8] Its incorporation into peptides can induce distinct conformational preferences, favoring γ-turns over the β-turns typically induced by proline.[4] This ability to modulate peptide conformation can be exploited to enhance stability, cell permeability, and target affinity.
A compelling example of the benefit of replacing a proline with an azetidine is seen in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. Replacing the proline linker in a series of inhibitors with an azetidine-2-carboxamide resulted in a significant boost in potency.
| Compound ID | Linker | STAT3 DNA-Binding IC50 (µM) |
| 3 | Proline | 2.4 |
| 5a | Azetidine | 0.52 |
| 4 | Pipecolamide | 5.4 |
| Table 1: Comparison of in vitro STAT3 DNA-binding inhibitory activity of compounds with different cyclic amino acid linkers. The azetidine-containing compound (5a) shows a greater than four-fold increase in potency compared to its proline analog (3).[8] |
Other Saturated and Aromatic Rings
The azetidine ring can also serve as a bioisosteric replacement for larger saturated heterocycles like piperidine and pyrrolidine, often leading to improved metabolic stability and a reduction in lipophilicity.[6] Furthermore, it can act as a non-aromatic, three-dimensional substitute for phenyl rings, providing an escape from flatland and access to novel intellectual property.
Impact on Pharmacological Activity
The incorporation of the azetidine moiety has led to the discovery and development of potent and selective modulators of a wide range of biological targets. Compounds containing this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and central nervous system (CNS) effects.[1]
Oncology
The azetidine ring is a key feature in several successful oncology drugs. Cobimetinib , an approved treatment for BRAF V600 mutation-positive melanoma, is a potent and selective inhibitor of MEK1 and MEK2.[9] The azetidine moiety in Cobimetinib contributes to its optimal binding and favorable pharmacokinetic properties.
The JAK-STAT signaling pathway is another critical target in oncology. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Several azetidine-containing compounds have been developed as potent JAK inhibitors.[9]
The STAT3 protein is a key mediator of oncogenic signaling and is a high-priority target for cancer therapy. As previously mentioned, azetidine-based compounds have been developed as highly potent and selective STAT3 inhibitors, demonstrating significant antitumor activity in preclinical models.[8]
Central Nervous System (CNS) Disorders
The unique physicochemical properties of the azetidine ring make it an attractive scaffold for CNS drug discovery, where blood-brain barrier penetration and metabolic stability are critical.[10] Azetidine-containing compounds have been investigated as modulators of various CNS targets, including nicotinic acetylcholine receptors (nAChRs), N-methyl-D-aspartate (NMDA) receptors, and monoamine transporters.[10]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes involved in drug discovery is crucial for understanding and communication. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical drug discovery workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of azetidine-containing compounds.
General Protocol for the Parallel Synthesis of a 3-Substituted Azetidine Library
This protocol is adapted from methodologies for the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs), which allows for the modular and stereocontrolled synthesis of a diverse library of azetidines.[11][12]
Materials:
-
Enantiopure 1-azabicyclobutane (ABB) precursors
-
A library of desired nucleophiles (e.g., amines, thiols, alcohols, Grignard reagents)
-
Anhydrous solvents (e.g., THF, Et2O, CH2Cl2)
-
Lewis acids or other activating agents (e.g., MgBr2·OEt2, Sc(OTf)3)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Preparation of ABB Stock Solution: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the enantiopure ABB precursor in an appropriate anhydrous solvent (e.g., THF) to a known concentration (e.g., 0.1 M).
-
Array of Nucleophiles: In a 96-well plate or an array of reaction vials, dispense the library of nucleophiles (e.g., 1.2 equivalents relative to the ABB). If the nucleophile is a solid, dissolve it in a suitable anhydrous solvent.
-
Initiation of Reaction: To each well or vial containing the nucleophile, add the ABB stock solution. If required, add the appropriate activating agent (e.g., Lewis acid).
-
Reaction Monitoring: Allow the reactions to proceed at the optimized temperature (e.g., room temperature or elevated temperature) for a specified time (e.g., 1-24 hours). Monitor the progress of a representative reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reactions appropriately (e.g., with saturated aqueous NH4Cl). Perform a liquid-liquid extraction to isolate the crude products. Purify the individual azetidine products using parallel flash chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the synthesized azetidine analogs using analytical techniques such as NMR spectroscopy and mass spectrometry.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition
This protocol is based on the method used to evaluate the inhibitory activity of azetidine-based compounds on STAT3 DNA binding.[8]
Materials:
-
Nuclear extracts from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231)
-
32P-labeled high-affinity sis-inducible element (hSIE) probe
-
Azetidine-based test compounds dissolved in DMSO
-
Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)
-
Poly(dI-dC)
-
Native polyacrylamide gel (e.g., 5%)
-
TBE buffer
-
Phosphorimager system
Procedure:
-
Binding Reaction Setup: In a microcentrifuge tube, combine the following components in order:
-
Binding buffer
-
Poly(dI-dC) (to block non-specific binding)
-
Nuclear extract (e.g., 5-10 µg)
-
Test compound at various concentrations (or DMSO for control)
-
-
Pre-incubation: Gently mix and incubate the reaction mixture at room temperature for 30 minutes to allow the inhibitor to bind to STAT3.
-
Probe Addition: Add the 32P-labeled hSIE probe to each reaction tube.
-
Incubation: Incubate the reaction mixture at room temperature for an additional 20-30 minutes to allow the formation of STAT3-DNA complexes.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Visualize the radioactive bands using a phosphorimager. Quantify the intensity of the bands corresponding to the STAT3-DNA complex.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vitro Metabolic Stability Assay using Liver Microsomes
This is a standard protocol to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Azetidine-based test compound
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (high and low clearance)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube on ice, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the test compound at the desired final concentration (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal permeability of a drug candidate.
Materials:
-
Caco-2 cells
-
Transwell plates (e.g., 24-well)
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS) with HEPES buffer
-
Azetidine-based test compound
-
Control compounds (high and low permeability)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Monolayer Formation: Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (A) compartment.
-
Add fresh HBSS to the basolateral (B) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral compartment and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical) - for efflux assessment:
-
Add the test compound solution in HBSS to the basolateral (B) compartment.
-
Add fresh HBSS to the apical (A) compartment.
-
Follow the same incubation and sampling procedure as for the A to B direction.
-
-
Sample Analysis: Determine the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux.
Conclusion and Future Perspectives
The azetidine ring has firmly established itself as a valuable scaffold in drug discovery, offering a unique combination of properties that can be strategically employed to overcome common challenges in lead optimization. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere has led to its successful incorporation into a diverse range of therapeutic agents. The continued development of novel synthetic methodologies will undoubtedly further expand the accessible chemical space of azetidine derivatives, providing medicinal chemists with an even richer toolkit for the design of next-generation therapeutics. As our understanding of the intricate interplay between three-dimensional molecular shape and biological function deepens, the small but mighty azetidine ring is poised to play an increasingly significant role in the future of medicine.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of pyrazole derivatives in medicinal chemistry
An In-depth Technical Guide to the Role of Pyrazole Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, and its versatile chemical reactivity, allow for the synthesis of a diverse range of derivatives.[4][5] These derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their development as therapeutic agents in numerous disease areas.[6][7][8]
The significance of the pyrazole core is underscored by its presence in several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, the anti-obesity drug Rimonabant, and various kinase inhibitors for cancer therapy like Crizotinib and Ruxolitinib.[1][9][10] Pyrazole-containing compounds are instrumental in treating a wide array of conditions, including inflammation, pain, cancer, microbial infections, and neurological disorders.[4][11][12][13]
This technical guide provides a comprehensive overview of the role of pyrazole derivatives in modern drug discovery. It covers their synthesis, mechanisms of action, therapeutic applications, and structure-activity relationships (SAR). The content is supplemented with quantitative pharmacological data, detailed experimental protocols, and visualizations of key biological pathways and workflows to serve as a valuable resource for professionals in the field.
Synthesis of the Pyrazole Scaffold
The synthesis of the pyrazole ring is well-established, with several versatile methods available to medicinal chemists. The most common approach is the cyclocondensation reaction of a hydrazine derivative with a 1,3-difunctionalized compound.[14]
General Synthesis Workflow:
Caption: General workflow for pyrazole synthesis.
Key synthetic strategies include:
-
Knorr Pyrazole Synthesis: This classic method involves the reaction of a hydrazine with a β-ketoester.[14]
-
Reaction with α,β-Unsaturated Carbonyl Compounds: Hydrazines can react with α,β-unsaturated aldehydes and ketones to form pyrazolines, which can then be oxidized to pyrazoles.[6][10]
-
1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes is another powerful method for constructing the pyrazole ring.[10][15]
-
Multicomponent Reactions: One-pot reactions involving, for example, an aldehyde, a ketone, and a hydrazine derivative, offer an efficient route to highly substituted pyrazoles.[10]
The choice of synthetic route allows for the introduction of various substituents on the pyrazole ring, which is crucial for modulating the pharmacological properties of the resulting derivatives.[5]
Therapeutic Applications of Pyrazole Derivatives
The structural versatility of the pyrazole scaffold has led to its exploration in a wide range of therapeutic areas.
Anti-inflammatory and Analgesic Agents
Pyrazole derivatives are renowned for their anti-inflammatory and analgesic properties, dating back to the discovery of Antipyrine in the 1880s.[11] The most prominent modern example is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[11][13]
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[16] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is typically induced at sites of inflammation.[16][17] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can cause gastrointestinal side effects.[11]
Celecoxib and other pyrazole-based COX-2 inhibitors selectively bind to and inhibit the COX-2 enzyme.[18][19] This selectivity is attributed to the presence of a sulfonamide side chain on the pyrazole scaffold, which binds to a specific hydrophilic pocket in the COX-2 active site that is absent in COX-1.[17][19] By selectively inhibiting COX-2, these drugs reduce the production of inflammatory prostaglandins while minimizing the risk of gastrointestinal issues.[16]
// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#FBBC05", fontcolor="#202124"]; PGs_Physiological [label="Prostaglandins\n(Physiological)", fillcolor="#FFFFFF", fontcolor="#202124"]; PGs_Inflammatory [label="Prostaglandins\n(Inflammatory)", fillcolor="#FFFFFF", fontcolor="#202124"]; Celecoxib [label="Celecoxib\n(Pyrazole Derivative)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Pain & Inflammation", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GI_Protection [label="GI Protection\nPlatelet Function", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges AA -> COX1; AA -> COX2; COX1 -> PGs_Physiological; COX2 -> PGs_Inflammatory; PGs_Physiological -> GI_Protection; PGs_Inflammatory -> Inflammation; Celecoxib -> COX2 [arrowhead=tee, color="#EA4335", style=bold, label=" Selective Inhibition"]; }
Caption: Mechanism of selective COX-2 inhibition by Celecoxib.
Quantitative Data: COX Inhibition
The selectivity of pyrazole derivatives for COX-2 over COX-1 is a critical parameter in their development. This is often expressed as a selectivity index (IC50 COX-1 / IC50 COX-2).
| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 40 | 375 | [17] (Approx. 10-20x more selective) |
| Compound 2a | COX-2 | 19.87 | >50 | [20] |
| Compound 3b | COX-2 | 39.43 | 22.21 | [20] |
| Compound 5b | COX-2 | 38.73 | 17.47 | [20] |
| FR140423 | COX-2 | - | 150 | [21] |
| Diclofenac | COX-1/2 | - | ~1 | [13] |
Note: IC50 values can vary based on assay conditions.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol provides a general methodology for determining the COX-1 and COX-2 inhibitory activity of test compounds.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, hematin, and EDTA.
-
Incubation: The enzyme is pre-incubated with the test compound (e.g., a pyrazole derivative) at various concentrations for a specified time (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid as the substrate.
-
Reaction Termination: The reaction is allowed to proceed for a set time (e.g., 2 minutes) at 37°C and then terminated by adding a solution of HCl.
-
Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Anticancer Agents
Pyrazole derivatives have emerged as a crucial scaffold for the development of targeted anticancer therapies, particularly as protein kinase inhibitors.[4][22][23] Kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[2]
Mechanism of Action: Kinase Inhibition
Many pyrazole-based drugs function as ATP-competitive inhibitors, binding to the ATP-binding pocket of specific kinases and blocking their catalytic activity.[5][24] This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling pathways that drive tumor growth.
Examples of targeted kinases include:
-
EGFR and VEGFR-2: Dual inhibition of these receptor tyrosine kinases can suppress tumor growth and angiogenesis.[4][25]
-
Aurora Kinases: These are critical for cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells.[2][5]
-
Janus Kinases (JAKs): Inhibitors like Ruxolitinib are effective in treating myeloproliferative neoplasms.[9]
-
Cyclin-Dependent Kinases (CDKs): Targeting CDKs can induce cell cycle arrest.[4][26]
// Nodes GF [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazole_KI [label="Pyrazole Kinase\nInhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; ADP [label="ADP", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Signaling [label="Downstream\nSignaling Cascade", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> RTK [label="Binds & Activates"]; RTK -> Signaling [label="Phosphorylates"]; Signaling -> Response; ATP -> RTK; RTK -> ADP;
Pyrazole_KI -> RTK [arrowhead=tee, color="#EA4335", style=bold, label=" Blocks ATP Binding"]; }
Caption: General mechanism of pyrazole-based kinase inhibitors.
Quantitative Data: Anticancer Activity
| Compound | Target(s) | IC50 (Enzyme Assay) | Cell Line | IC50 (Antiproliferative) | Reference |
| Compound 59 | DNA Intercalation | - | HepG2 | 2 µM | [4] |
| Compound 6 | Tubulin Polymerization | - | Various | 0.06–0.25 nM | [4] |
| Compound 7c | - | - | Various | 1.33–2.97 µM | [22] |
| Compound 3 (fused pyrazole) | EGFR | 0.06 µM | - | - | [25] |
| Compound 9 (fused pyrazole) | VEGFR-2 | 0.22 µM | - | - | [25] |
| Compound 43 | PI3K | - | MCF7 | 0.25 µM | [26] |
| Compound 46 | PIM-1 | 0.60 µM | HCT116 | 1.51 µM | [26] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole derivative for a defined period (e.g., 48 or 72 hours). A control group is treated with the vehicle (e.g., DMSO).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plate is incubated for 3-4 hours to allow viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.
Antimicrobial Agents
Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[12][27][28][29][30] Their mechanism of action can vary, but they often work by inhibiting essential microbial enzymes or disrupting cell wall synthesis.
Quantitative Data: Antimicrobial Activity
Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |
| Compound 21c | Multi-drug resistant bacteria | 0.25 | Gatifloxacin | 1 | [31] |
| Compound 23h | Multi-drug resistant bacteria | 0.25 | Gatifloxacin | 1 | [31] |
| Compound 3 | Escherichia coli | 0.25 | Ciprofloxacin | - | [30] |
| Compound 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | - | [30] |
| Compound 2 | Aspergillus niger | 1 | Clotrimazole | - | [30] |
Experimental Protocol: Agar Diffusion Method
This method is commonly used to screen for antimicrobial activity.
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared, sterilized, and poured into Petri plates.
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.
-
Application of Compound: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface. A control disc with the solvent and a disc with a standard antibiotic are also used.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Other Therapeutic Areas
The versatility of the pyrazole scaffold extends to numerous other applications:
-
Cannabinoid Receptor Antagonists: Pyrazole derivatives like Rimonabant were developed as CB1 receptor antagonists for the treatment of obesity.[32][33] Structure-activity relationship studies have identified key structural requirements for potent CB1 antagonism, including a para-substituted phenyl ring at the C5 position and a carboxamido group at the C3 position.[33][34][35]
-
Erectile Dysfunction: Sildenafil, which contains a fused pyrazolo-pyrimidinone core, is a potent inhibitor of phosphodiesterase type 5 (PDE5) used to treat erectile dysfunction.[1][9]
-
Antiviral and Antidepressant Activities: Various pyrazole derivatives have also been investigated for their potential as antiviral, antidiabetic, and antidepressant agents.[7][10][12][32]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review | Semantic Scholar [semanticscholar.org]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 16. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 17. Celecoxib - Wikipedia [en.wikipedia.org]
- 18. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 26. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 27. eurekaselect.com [eurekaselect.com]
- 28. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Boc-Protected Azetidine Building Blocks in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of Boc-protected azetidine building blocks, covering their synthesis, physicochemical properties, and critical applications in medicinal chemistry. It includes detailed experimental protocols and conceptual diagrams to illustrate key workflows and principles.
Introduction: The Rise of Azetidines in Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has become a highly valued scaffold in modern drug discovery.[1] Its significance stems from the unique structural and physicochemical properties it imparts to molecules. The inherent ring strain (approximately 25.2 kcal/mol) and conformational rigidity of the azetidine ring allow for precise control over the spatial orientation of substituents.[2] This constrained geometry can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or larger heterocyclic analogues.[2][3]
Compounds featuring the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] At least seven approved drugs contain an azetidine residue, with dozens more in clinical trials, underscoring their therapeutic relevance.[4]
The use of the tert-butyloxycarbonyl (Boc) protecting group is crucial for the synthetic utility of azetidine building blocks. The Boc group shields the ring's nitrogen atom, preventing unwanted side reactions and allowing for controlled, sequential chemical modifications.[5][6] It is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), making it an ideal protecting group for multi-step syntheses.[7][8]
Synthesis of Boc-Protected Azetidine Scaffolds
The synthesis of Boc-protected azetidines can be challenging due to the ring strain but has been advanced through various methodologies. Key strategies include intramolecular cyclization, cycloaddition reactions, and the functionalization of pre-existing azetidine rings.
Common Synthetic Approaches:
-
Intramolecular Cyclization: This is a prevalent method involving the ring closure of a γ-amino alcohol or a γ-haloamine.[9] For instance, a base-promoted cyclization of a protected 3-amino-1-propanol derivative, where one of the hydroxyls has been converted to a good leaving group (e.g., a tosylate or mesylate), is a common route.
-
[2+2] Cycloaddition: Photochemical reactions, such as the aza Paternò-Büchi reaction, can form the azetidine ring through the intermolecular [2+2] photocycloaddition of imines and alkenes.[10][11]
-
Functionalization of Azetidinones: The reduction of β-lactams (azetidin-2-ones) provides a direct pathway to the corresponding azetidines.
-
Aza-Michael Addition: This reaction can be used to introduce substituents at the 3-position of the azetidine ring. For example, the addition of NH-heterocycles to methyl (N-Boc-azetidin-3-ylidene)acetate is an efficient method for creating functionalized 3-substituted azetidines.[12]
Physicochemical and Structural Data
The incorporation of Boc-protected azetidines into drug candidates requires a clear understanding of their properties. The data below is summarized for some common commercially available building blocks.
| Property | (S)-1-Boc-azetidine-2-carboxylic acid | N-Boc-3-azetidine acetic acid | 3-(N-Boc-amino)azetidine | N-Boc-azetidin-3-one |
| CAS Number | 51077-14-6[13] | 183062-96-6[14] | 193313-73-8 | 398489-26-2 |
| Molecular Formula | C₉H₁₅NO₄[13] | C₁₀H₁₇NO₄ | C₈H₁₆N₂O₂ | C₈H₁₃NO₃ |
| Molecular Weight | 201.22 g/mol [13] | 215.24 g/mol | 172.22 g/mol | 171.20 g/mol |
| Appearance | White to off-white solid | White solid | Off-white solid | White to yellow solid |
| XLogP3-AA | 0.9[13] | 0.8 | 0.2 | 0.1 |
| Boiling Point | ~351.7 °C (Predicted) | ~369.3 °C (Predicted) | ~268.9 °C (Predicted) | ~265.4 °C (Predicted) |
| Melting Point | 125-130 °C | 98-102 °C | 70-74 °C | 35-40 °C |
Note: Some physical properties are predicted values from chemical databases.
Key Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of these building blocks.
Protocol 1: Boc Protection of Azetidine
This protocol describes the standard procedure for protecting the nitrogen atom of an azetidine ring.
Materials:
-
Azetidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve azetidine hydrochloride in water in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (2 equivalents) to basify the solution, ensuring the temperature remains below 10 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the flask.
-
Allow the reaction mixture to warm to room temperature and stir vigorously for 12-18 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-azetidine product. The crude product can be purified by column chromatography if necessary.[2]
Protocol 2: Synthesis of 3-Substituted Azetidines via Aza-Michael Addition
This protocol is adapted from methods used for synthesizing functionalized azetidines.[12]
Materials:
-
Methyl (N-Boc-azetidin-3-ylidene)acetate
-
A desired NH-heterocycle (e.g., pyrazole, imidazole)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
To a solution of methyl (N-Boc-azetidin-3-ylidene)acetate (1 equivalent) in acetonitrile, add the NH-heterocycle (1.2 equivalents).
-
Add DBU (0.2 equivalents) to the mixture at room temperature.
-
Stir the reaction for 4-16 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted azetidine derivative.[12]
Protocol 3: Boc Deprotection of Azetidine
This protocol outlines the removal of the Boc group to liberate the free amine for further functionalization.[8]
Materials:
-
N-Boc-protected azetidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc-protected azetidine in dichloromethane (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is basic.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected azetidine.
Visualizations of Workflows and Applications
Diagrams created using Graphviz DOT language to illustrate key concepts.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Azetidines - Enamine [enamine.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid | C9H15NO4 | CID 2734495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. guidechem.com [guidechem.com]
4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole: A Technical Review of a Key Pharmaceutical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structure, incorporating a pyrazole ring linked to a Boc-protected azetidine moiety, positions it as a valuable intermediate in the synthesis of complex molecules with therapeutic potential.[1] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its role as a building block in the development of novel therapeutics, particularly kinase inhibitors. While this compound is a key synthetic intermediate, it is important to note that specific quantitative biological activity data for this compound itself is not extensively available in the public domain. The biological activities reported in the literature are typically for more complex derivatives synthesized using this core structure.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1029413-51-1 | [1] |
| Molecular Formula | C₁₁H₁₈N₄O₂ | [1] |
| Molecular Weight | 238.29 g/mol | [1] |
| IUPAC Name | tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | [] |
| Boiling Point | 399.5±32.0 °C at 760 mmHg | [1] |
| Storage Conditions | 2-8°C, protected from light, dry, sealed | [1] |
Synthesis
Logical Workflow for the Synthesis
Caption: General synthetic workflow for this compound.
Experimental Protocols
Based on analogous reactions reported in the literature, the following are detailed hypothetical protocols for the key synthetic steps.
Step 1: Synthesis of 4-Nitro-1-(1-Boc-azetidin-3-yl)-1H-pyrazole (N-Alkylation)
This procedure is adapted from the N-alkylation of pyrazoles with halo-derivatives.
-
Materials: 4-Nitropyrazole, tert-butyl 3-iodoazetidine-1-carboxylate, Cesium Carbonate (Cs₂CO₃), and N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-nitropyrazole (1.0 equivalent) in anhydrous DMF, add cesium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes.
-
Add a solution of tert-butyl 3-iodoazetidine-1-carboxylate (1.1 equivalents) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Nitro-1-(1-Boc-azetidin-3-yl)-1H-pyrazole.
-
Step 2: Synthesis of this compound (Reduction)
This procedure outlines a standard method for the reduction of an aromatic nitro group to an amine using catalytic hydrogenation.
-
Materials: 4-Nitro-1-(1-Boc-azetidin-3-yl)-1H-pyrazole, Palladium on carbon (10% Pd/C), and a solvent such as Methanol (MeOH) or Ethyl Acetate (EtOAc).
-
Procedure:
-
Dissolve 4-Nitro-1-(1-Boc-azetidin-3-yl)-1H-pyrazole (1.0 equivalent) in the chosen solvent in a hydrogenation vessel.
-
Carefully add 10% Pd/C (typically 5-10 mol % of palladium) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1 atm, but can be increased) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound.
-
Application in Drug Discovery
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly kinase inhibitors.[1] The pyrazole moiety is a well-established scaffold in medicinal chemistry, known for its ability to form key interactions with the hinge region of protein kinases. The amino group at the 4-position of the pyrazole ring provides a convenient handle for further functionalization, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The Boc-protected azetidine ring introduces a three-dimensional element to the molecule, which can be critical for achieving high affinity and selectivity for the target protein.
Role as a Scaffold for Kinase Inhibitors
Numerous studies have demonstrated the importance of the pyrazole core in the design of potent kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases. While specific data for the title compound is lacking, derivatives of 4-aminopyrazole have shown significant inhibitory activity against a range of kinases.
For instance, a series of 1H-pyrazole-3-carboxamide derivatives, which could be conceptually derived from a 4-aminopyrazole core, have demonstrated potent activity against Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are important targets in acute myeloid leukemia (AML).[3] One such derivative, compound 8t, exhibited an IC₅₀ of 0.089 nM against FLT3.[3]
Illustrative Signaling Pathway Inhibition
The diagram below illustrates a simplified, hypothetical signaling pathway where a kinase inhibitor derived from the 4-aminopyrazole scaffold could act.
Caption: Potential mechanism of action for a kinase inhibitor derived from the core compound.
Quantitative Data on Related Compounds
As previously stated, quantitative biological data for this compound is not available in the reviewed literature. However, to provide context for its utility as a building block, the following table summarizes the activity of a potent kinase inhibitor derivative synthesized from a related 4-aminopyrazole scaffold.
| Compound | Target Kinase(s) | IC₅₀ (nM) | Cell-based Assay (Cell Line) | GI₅₀ (µM) / IC₅₀ (nM) | Reference |
| Compound 8t | FLT3 | 0.089 | MV4-11 (AML) | 1.22 (IC₅₀) | [3] |
| CDK2 | 0.719 | - | - | [3] | |
| CDK4 | 0.770 | - | - | [3] |
This data highlights the potential for developing highly potent inhibitors by elaborating on the 4-aminopyrazole core.
Conclusion
This compound is a synthetically valuable building block with significant potential in drug discovery, particularly in the development of kinase inhibitors. While direct biological activity data for this specific compound is limited in the public domain, its structural features and the potent activity of its derivatives underscore its importance for medicinal chemists. The synthetic routes are accessible, and the core structure provides a versatile platform for the generation of diverse chemical libraries for screening against various therapeutic targets. Future research efforts focused on the synthesis and biological evaluation of novel derivatives of this compound are warranted and hold the promise of yielding new and effective therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole, a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. The synthesis is achieved through a robust two-step process commencing with the N-alkylation of 4-nitro-1H-pyrazole with tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate, followed by the catalytic hydrogenation of the nitro intermediate to yield the final amine. This protocol offers clear, step-by-step instructions to facilitate the efficient laboratory preparation of this key synthetic intermediate.
Introduction
Substituted aminopyrazoles are privileged scaffolds in the design of pharmacologically active molecules due to their ability to form key hydrogen bonding interactions with biological targets. The title compound, tert-butyl 3-(4-aminopyrazol-1-yl)azetidine-1-carboxylate, incorporates a Boc-protected azetidine moiety, which introduces conformational rigidity and a desirable vector for further chemical elaboration. This intermediate is particularly useful in the synthesis of ATP-competitive kinase inhibitors. The following protocol outlines a reliable synthetic route to this compound.
Data Presentation
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Description | Theoretical Yield (g) * |
| 1 | tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate | C₁₁H₁₆N₄O₄ | 268.27 | N-alkylation of 4-nitro-1H-pyrazole with 1-Boc-azetidin-3-yl mesylate | 1.19 |
| 2 | tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | C₁₁H₁₈N₄O₂ | 238.29 | Catalytic hydrogenation of the nitro intermediate | 0.95 |
*Theoretical yields are calculated based on a starting scale of 5 mmol of the limiting reagent for each step.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate
Materials:
-
4-Nitro-1H-pyrazole
-
tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (1-Boc-azetidin-3-yl mesylate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-nitro-1H-pyrazole (1.0 eq).
-
Add anhydrous DMF to dissolve the pyrazole.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the mesylate dropwise to the pyrazole anion solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate.
Step 2: Synthesis of this compound
Materials:
-
tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate
-
Palladium on carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (0.1 eq by weight) to the solution under an inert atmosphere.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Application of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole in Kinase Inhibitor Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors with significant clinical success. Its versatile nature allows for the creation of compounds that can target a wide array of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. This document provides detailed application notes and protocols for the use of a specific, highly functionalized pyrazole derivative, 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole , in the design and synthesis of novel kinase inhibitors. This building block is particularly valuable for introducing a constrained, three-dimensional azetidine moiety, which can impart favorable pharmacokinetic properties and unique interactions within the kinase ATP-binding pocket. This intermediate is primarily utilized in the research and development of new therapeutic agents targeting various biological pathways.[1]
Kinase Families Targeted by Pyrazole-Based Inhibitors
Pyrazole derivatives have been successfully developed to target several key kinase families implicated in oncology and inflammatory diseases. The 4-amino-1-(azetidin-3-yl)-1H-pyrazole core is particularly relevant for inhibitors of:
-
Janus Kinases (JAKs): Dysregulation of the JAK/STAT signaling pathway is linked to various cancers and autoimmune disorders. Several potent 4-amino-(1H)-pyrazole derivatives have been designed as JAK inhibitors.[2][3] For instance, Baricitinib, a JAK1/JAK2 inhibitor, features a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety attached to a pyrazole ring, highlighting the utility of the azetidinyl-pyrazole scaffold.[4]
-
Fms-like Tyrosine Kinase 3 (FLT3): Activating mutations in FLT3 are common in acute myeloid leukemia (AML), making it a prime therapeutic target.[5][6][7] Novel 1H-pyrazole-3-carboxamide derivatives have shown potent activity against FLT3 and its mutants.[5][6][8]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrazole-based compounds have been developed as potent CDK inhibitors.[5]
Data Presentation: Inhibitory Activity of Related Pyrazole Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrazole derivatives that share structural similarities with compounds derivable from this compound. This data serves as a reference for the potential potency of novel inhibitors designed using this scaffold.
Table 1: Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives against JAK Kinases
| Compound Reference | Target Kinase | IC50 (nM) |
| 3f | JAK1 | 3.4[2][3] |
| JAK2 | 2.2[2][3] | |
| JAK3 | 3.5[2][3] | |
| 11b | JAK1 | >1000 |
| JAK2 | 11.5 | |
| JAK3 | 290 |
Table 2: Antiproliferative Activity of Compound 11b in Hematopoietic Cell Lines
| Cell Line | IC50 (µM) |
| HEL | 0.35[3] |
| K562 | 0.37[3] |
Table 3: Inhibitory Activity of a 1H-Pyrazole-3-carboxamide Derivative against FLT3 and CDKs
| Compound Reference | Target Kinase | IC50 (nM) | Target Cell Line (MV4-11) | Antiproliferative IC50 (nM) |
| 8t | FLT3 | 0.089[5][6][8] | MV4-11 | 1.22[5][6][8] |
| CDK2 | 0.719[5][6][8] | |||
| CDK4 | 0.770[5][6][8] | |||
| FLT3 mutants | <5[5][6][8] |
Experimental Protocols
Synthesis of this compound
Proposed Synthetic Protocol:
-
Reaction Setup: To a solution of 4-amino-1H-pyrazole in a suitable solvent such as acetonitrile, add a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Addition of Azetidine Intermediate: Add tert-butyl 3-iodoazetidine-1-carboxylate to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 65°C) for several hours (e.g., 4-16 hours).[10]
-
Workup and Purification: After the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then dried and concentrated. The crude product can be purified by flash chromatography.[10]
General Protocol for Kinase Inhibitor Synthesis using this compound
The 4-amino group of the pyrazole is a key functional handle for further elaboration into kinase inhibitors, typically through coupling with a heterocyclic core.
-
Coupling Reaction: The this compound can be reacted with a suitable chloro- or fluoro-substituted heterocycle (e.g., a pyrimidine, quinazoline, or pyrrolo[2,3-d]pyrimidine) in a nucleophilic aromatic substitution reaction.
-
Deprotection: The Boc-protecting group on the azetidine nitrogen can be removed under acidic conditions (e.g., with HCl in dioxane or TFA in DCM) to allow for further functionalization of the azetidine ring if desired.
-
Further Modification: The now free secondary amine on the azetidine ring can be further modified, for example, by acylation or sulfonation, to optimize the inhibitor's properties.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a synthesized compound to inhibit the enzymatic activity of a target kinase.
-
Reagents and Materials:
-
Kinase enzyme of interest
-
Substrate peptide
-
ATP
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted test compound, a positive control inhibitor, and a DMSO vehicle control to the wells of a 384-well plate.
-
Add the kinase enzyme solution to all wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to detect ADP production.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay (General Protocol)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.
-
Cell Culture: Culture the desired cancer cell line in the appropriate medium and conditions.
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) by plotting the cell viability against the compound concentration.
Visualizations
Caption: Workflow for Kinase Inhibitor Design.
Caption: Inhibition of the JAK/STAT Pathway.
Caption: Inhibition of the FLT3 Signaling Pathway.
References
- 1. This compound [myskinrecipes.com]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 9. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]
- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole is a key heterocyclic building block in modern medicinal chemistry, primarily utilized as a pharmaceutical intermediate in the synthesis of targeted therapies. Its unique structure, featuring a Boc-protected azetidine ring linked to an aminopyrazole core, makes it a valuable synthon for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer, inflammatory disorders, and autoimmune conditions. This document provides detailed application notes and protocols for the use of this intermediate in the synthesis of potent and selective kinase inhibitors, particularly targeting the Janus kinase (JAK) and Interleukin-1 receptor-associated kinase 4 (IRAK4) pathways.
Key Applications
The primary application of this compound is in the synthesis of small molecule inhibitors of protein kinases. The aminopyrazole moiety serves as a critical hinge-binding motif, enabling the final compound to dock into the ATP-binding site of the target kinase. The Boc-protected azetidine ring provides a versatile scaffold for introducing further substitutions to modulate potency, selectivity, and pharmacokinetic properties.
Notable therapeutic targets include:
-
Janus Kinases (JAKs): This family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to the signaling of numerous cytokines and growth factors involved in immunity and inflammation. Inhibitors of JAKs are used in the treatment of rheumatoid arthritis, psoriasis, and myelofibrosis.
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A serine/threonine kinase that is a key component of the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are critical for the innate immune response. IRAK4 inhibitors are being investigated for the treatment of various inflammatory and autoimmune diseases.
Data Presentation: Synthesis of a JAK Inhibitor Intermediate
The following table summarizes representative data for a key synthetic step in the preparation of a Janus kinase (JAK) inhibitor, analogous to the synthesis of Baricitinib, utilizing a pyrazole-azetidine intermediate. This nucleophilic aromatic substitution reaction involves the coupling of the aminopyrazole intermediate with a pyrrolo[2,3-d]pyrimidine core.
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 1 | Nucleophilic Aromatic Substitution | This compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | tert-butyl 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazol-1-yl)azetidine-1-carboxylate | 85-95 | >98 |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazol-1-yl)azetidine-1-carboxylate (JAK Inhibitor Intermediate)
This protocol describes a representative nucleophilic aromatic substitution reaction for the synthesis of a key intermediate for JAK inhibitors.
Materials:
-
This compound
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (4:1 v/v), add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired product as a solid.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by inhibitors synthesized using this compound.
Caption: The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.
Caption: The IRAK4-mediated Toll-like Receptor (TLR) and IL-1 Receptor signaling pathway.
Experimental Workflow Diagram
Caption: General synthetic workflow for the preparation of a kinase inhibitor.
Application Notes and Protocols: N-alkylation of Pyrazoles with N-Boc-3-iodoazetidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of pyrazoles using N-Boc-3-iodoazetidine. This reaction is a valuable method for synthesizing N-substituted pyrazoles containing a constrained azetidine moiety, which are of significant interest in medicinal chemistry and drug discovery. The protocols and data presented are compiled from peer-reviewed scientific literature to ensure accuracy and reproducibility.
Introduction
N-alkylated pyrazoles are a class of heterocyclic compounds that are widely recognized as privileged scaffolds in medicinal chemistry.[1][2] The pyrazole nucleus is a key component in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3] The introduction of an azetidine moiety, a four-membered saturated heterocycle, can impart desirable physicochemical properties to a molecule, such as improved metabolic stability, solubility, and three-dimensional complexity, which can lead to enhanced biological activity and selectivity.[4]
The N-alkylation of pyrazoles with N-Boc-3-iodoazetidine provides a direct route to novel building blocks that combine the favorable pharmacological profiles of both the pyrazole and azetidine scaffolds. However, a common challenge in the N-alkylation of unsymmetrically substituted pyrazoles is the control of regioselectivity, as the reaction can potentially occur at two different nitrogen atoms, leading to a mixture of isomers.[3][5] The protocols outlined below provide guidance on achieving efficient and often regioselective N-alkylation.
Application Highlight: Synthesis of Novel Building Blocks for Drug Discovery
The N-alkylation of pyrazole carboxylates with N-Boc-3-iodoazetidine has been shown to be an efficient method for producing highly functionalized heterocyclic compounds.[6] These products serve as constrained, non-chiral synthetic amino acid-like building blocks that can be incorporated into more complex molecules in drug discovery programs. The azetidine ring introduces conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.
General Reaction Scheme
The general reaction for the N-alkylation of a pyrazole with N-Boc-3-iodoazetidine is depicted below. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of N-Boc-3-iodoazetidine.
Caption: General reaction scheme for the N-alkylation of pyrazoles.
Data Presentation
The following table summarizes the results of the N-alkylation of various substituted pyrazoles with N-Boc-3-iodoazetidine, highlighting the reaction conditions and yields.
| Entry | Pyrazole Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl 1H-pyrazole-5-carboxylate | Cs₂CO₃ | DMF | 80 | 12 | 94 | [6][7] |
| 2 | Ethyl 3-methyl-1H-pyrazole-5-carboxylate | K₂CO₃ | MeCN | Reflux | 24 | 85 | [8] |
| 3 | 3-(Trifluoromethyl)-1H-pyrazole | K₂CO₃ | MeCN | Reflux | 18 | 78 (mixture of regioisomers) | [5] |
| 4 | 4-Chloro-1H-pyrazole | NaH | DMF | RT | 6 | 92 | [9] |
| 5 | 3-Amino-1H-pyrazole-4-carboxylate | K₂CO₃ | DMSO | 60 | 16 | 88 | [10] |
Experimental Protocols
Protocol 1: General Procedure for the N-alkylation of Pyrazole-5-carboxylates with N-Boc-3-iodoazetidine
This protocol is adapted from an efficient method for the synthesis of N-(N-Boc-azetidin-3-yl)pyrazole-5-carboxylates.[6][7]
Materials:
-
Substituted pyrazole-5-carboxylate (1.0 eq)
-
N-Boc-3-iodoazetidine (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-Boc-3-iodoazetidine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated pyrazole.
Caption: Experimental workflow for N-alkylation of pyrazoles.
Regioselectivity in Unsymmetrical Pyrazoles
The N-alkylation of unsymmetrically substituted pyrazoles can lead to the formation of two regioisomers. The regiochemical outcome is influenced by several factors, including the steric hindrance of the substituents on the pyrazole ring, the nature of the base, and the solvent.[5][8] Generally, alkylation tends to occur at the less sterically hindered nitrogen atom. For instance, in 3-substituted pyrazoles, the alkylation often preferentially occurs at the N1 position. However, the use of different bases and solvents can sometimes alter this selectivity. It is crucial to carefully characterize the product mixture to determine the isomeric ratio, typically using techniques like NMR spectroscopy.
Applications in Drug Discovery and Development
The products of this reaction, N-(N-Boc-azetidin-3-yl)pyrazoles, are valuable scaffolds for the development of new therapeutic agents. The pyrazole core is a well-established pharmacophore, while the azetidine moiety can modulate physicochemical properties and provide a vector for further functionalization. These compounds can be envisioned as key intermediates in the synthesis of inhibitors for various biological targets, such as kinases, which are often implicated in diseases like cancer and inflammatory disorders.
Caption: Role of N-alkylated pyrazoles in a drug discovery workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. ijraset.com [ijraset.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling Methods in Pyrazole Ring Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the functionalization of pyrazole rings using the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is a cornerstone in medicinal chemistry for the synthesis of complex molecules, including a wide array of pharmacologically active compounds.[1] The methodologies outlined below are suitable for a range of research and drug development applications, from library synthesis to the preparation of specific target molecules.
Introduction
The pyrazole scaffold is a privileged structure in drug discovery, present in numerous commercially available drugs.[1] The Suzuki-Miyaura coupling reaction offers a versatile and efficient method for introducing aryl, heteroaryl, and other substituents onto the pyrazole core, enabling the exploration of chemical space and the optimization of lead compounds.[1][2] This document summarizes key reaction conditions and provides detailed experimental protocols for successful pyrazole functionalization.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various reported Suzuki coupling reactions involving pyrazole substrates, offering a comparative overview of different catalytic systems and their efficiencies.
Table 1: Suzuki-Miyaura Coupling of Halogenated Pyrazoles with Arylboronic Acids
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromopyrazole | Phenylboronic acid | P1 (XPhos precatalyst) (6-7) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 24 | 86 | [3] |
| 2 | 3-Bromopyrazole | Phenylboronic acid | P1 (XPhos precatalyst) (6-7) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 24 | 75 | [3] |
| 3 | 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | - | - | - | - | - | - | [4] |
| 4 | Pyrazole derivative | Arylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 6 | - | [5] |
| 5 | 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | Arylboronic acid | Pd(0) | - | K₃PO₄ | 1,4-Dioxane | - | - | 66-81 | [6] |
Table 2: Suzuki-Miyaura Coupling of Pyrazole Triflates with Arylboronic Acids
| Entry | Pyrazole Triflate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyrazole triflate | Phenylboronic acid | PdCl₂(dppf) (4) | dppf (2) | K₃PO₄ (1.4) | Dioxane | - | - | Good | [7] |
| 2 | N-methyl pyrazole triflate | 2-Methylphenylboronic acid | PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | - | - | Good | [7] |
| 3 | N-aryl pyrazole triflate | 2-Methylphenylboronic acid | PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | - | - | Good | [7] |
Experimental Protocols
The following are detailed methodologies for key Suzuki coupling reactions cited in the literature.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Bromo-Pyrazoles with XPhos Precatalyst[3]
This protocol is suitable for the coupling of 3- and 4-bromopyrazoles with various arylboronic acids.
Materials:
-
Bromo-pyrazole (1.00 mmol)
-
Arylboronic acid (2.00 mmol)
-
XPhos precatalyst (P1) (6–7 mol%)
-
Potassium phosphate (K₃PO₄) (2.00 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk tube or reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube, add the bromo-pyrazole (1.00 mmol), arylboronic acid (2.00 mmol), XPhos precatalyst (P1) (0.06-0.07 mmol), and potassium phosphate (2.00 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the tube via syringe.
-
Seal the tube and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized pyrazole.
Protocol 2: Microwave-Assisted Suzuki Coupling in Aqueous Media[8][9]
This protocol describes an efficient, microwave-assisted Suzuki coupling using a pyridine-pyrazole/Pd(II) catalyst in an aqueous solvent system.
Materials:
-
Aryl halide (e.g., 4'-bromoacetophenone) (1 mmol)
-
Phenylboronic acid (1.3 mmol)
-
Potassium hydroxide (KOH) (2 mmol)
-
Pyridine-pyrazole/Pd(II) complex (0.1 mol%)
-
Ethanol/Water (1:1 mixture) (2 mL)
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
In a microwave reactor vial, combine the aryl halide (1 mmol), phenylboronic acid (1.3 mmol), potassium hydroxide (2 mmol), and the pyridine-pyrazole/Pd(II) catalyst (0.001 mmol).
-
Add the ethanol/water (1:1) solvent mixture (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 60 W until the starting material is consumed (monitor by TLC or HPLC).
-
After completion, cool the reaction vial to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Suzuki Coupling of Pyrazole Triflates[7]
This protocol is effective for the coupling of pyrazole triflates with arylboronic acids using a PdCl₂(dppf) catalyst.
Materials:
-
Pyrazole triflate (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
PdCl₂(dppf) (0.04 equiv)
-
dppf (0.02 equiv)
-
Potassium phosphate (K₃PO₄) (1.4 equiv)
-
1,4-Dioxane
-
Reaction vessel
-
Magnetic stirrer and heating apparatus
Procedure:
-
To a reaction vessel, add the pyrazole triflate, arylboronic acid, PdCl₂(dppf), dppf, and potassium phosphate.
-
Purge the vessel with an inert gas.
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture with stirring until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Dry, filter, and concentrate the organic extracts.
-
Purify the residue by chromatography to yield the aryl pyrazole.
Visualizations
General Workflow for Suzuki Coupling of Pyrazoles
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura cross-coupling reaction to functionalize pyrazole rings.
References
- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of N-Substituted Azetidines via Aza-Michael Addition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-substituted azetidines utilizing the aza-Michael addition reaction. This method offers an efficient pathway to functionalized azetidine derivatives, which are valuable scaffolds in medicinal chemistry.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that are increasingly recognized as important motifs in drug discovery.[1][2] Their unique strained ring system imparts desirable physicochemical properties to parent molecules, often leading to improved metabolic stability, solubility, and target-binding affinity. The synthesis of functionalized azetidines, however, can be challenging. The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, has emerged as a powerful and versatile strategy for the construction of N-substituted azetidines.[3][4] This approach allows for the introduction of a wide range of substituents on the azetidine nitrogen, providing access to diverse chemical libraries for drug development.
This document outlines the key principles of the aza-Michael addition for azetidine synthesis, provides detailed experimental protocols for specific reactions, and presents quantitative data to guide reaction optimization.
Reaction Principle
The core of this synthetic strategy involves the reaction of an azetidine-derived Michael acceptor with a suitable nitrogen nucleophile. A common and effective Michael acceptor is a 3-ylidene azetidine derivative, such as methyl (N-Boc-azetidin-3-ylidene)acetate. The electron-withdrawing ester group activates the exocyclic double bond for nucleophilic attack by a primary or secondary amine. The reaction is often facilitated by a base, which can deprotonate the nitrogen nucleophile, increasing its reactivity.
The general reaction scheme is as follows:
An N-protected 3-ylidene azetidine is reacted with a nitrogen-containing nucleophile (NH-heterocycle or amine) in the presence of a base and a suitable solvent to yield the corresponding N-substituted azetidine derivative.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of N-substituted azetidines via aza-Michael addition.[3][4]
Protocol 1: Synthesis of Methyl (1-Boc-3-(azetidin-1-yl)azetidin-3-yl)acetate
Materials:
-
Methyl (N-Boc-azetidin-3-ylidene)acetate
-
Azetidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography system)
Procedure:
-
To a solution of methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in acetonitrile, add azetidine (1.2 eq).
-
Add DBU (1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at 65 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl (1-Boc-3-(azetidin-1-yl)azetidin-3-yl)acetate.
Protocol 2: Synthesis of Methyl (1-Boc-3-(pyrazol-1-yl)azetidin-3-yl)acetate
Materials:
-
Methyl (N-Boc-azetidin-3-ylidene)acetate
-
1H-pyrazole
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in acetonitrile, add 1H-pyrazole (1.2 eq).
-
Add DBU (1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at 65 °C for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl (1-Boc-3-(pyrazol-1-yl)azetidin-3-yl)acetate.
Protocol 3: Synthesis of Methyl (1-Boc-3-(1,2,4-triazol-1-yl)azetidin-3-yl)acetate
Materials:
-
Methyl (N-Boc-azetidin-3-ylidene)acetate
-
1,2,4-triazole
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in acetonitrile, add 1,2,4-triazole (1.2 eq).
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at 65 °C for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl (1-Boc-3-(1,2,4-triazol-1-yl)azetidin-3-yl)acetate.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted azetidines via aza-Michael addition of heterocyclic amines to methyl (N-Boc-azetidin-3-ylidene)acetate.[3]
Table 1: Aza-Michael Addition with Heterocyclic Aliphatic Amines
| Product | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4a | Azetidine | DBU | MeCN | 65 | 4 | 64 |
Table 2: Aza-Michael Addition with Heterocyclic Aromatic Amines
| Product | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4j | 1H-pyrazole | DBU | MeCN | 65 | 16 | 83 |
| 4k | 4-Bromo-1H-pyrazole | DBU | MeCN | 65 | 16 | 82 |
| 4l | 3-Trifluoromethyl-1H-pyrazole | DBU | MeCN | 65 | 16 | 73 |
| 4n | 1H-imidazole | DBU | MeCN | 65 | 16 | 53 |
| 4o | 1H-benzimidazole | DBU | MeCN | 65 | 16 | 56 |
| 4p | 1H-indole | DBU | MeCN | 65 | 16 | 55 |
| 4q | 1,2,4-triazole | K₂CO₃ | MeCN | 65 | 16 | 65 |
| 4r/4s * | 1,2,3-Benzotriazole | K₂CO₃ | MeCN | 65 | 16 | 76 |
* A mixture of N-1 and N-2 regioisomers was obtained.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the base-catalyzed aza-Michael addition of a nitrogen nucleophile to methyl (N-Boc-azetidin-3-ylidene)acetate.
References
Application Notes and Protocols: The Use of Azetidine Scaffolds in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for the identification of high-quality lead compounds. This approach relies on screening collections of low molecular weight fragments (typically < 300 Da) that, despite often exhibiting weak binding affinities (µM to mM), provide highly efficient starting points for optimization into potent and selective drug candidates.[1][2] Among the diverse chemical scaffolds employed in fragment libraries, saturated heterocycles have garnered significant attention for their ability to confer three-dimensional (3D) character to molecules.
The azetidine scaffold, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry.[3] Its unique conformational rigidity, sitting between the highly strained aziridine and the more flexible pyrrolidine, allows for precise spatial positioning of substituents, which can lead to a lower entropic penalty upon binding to a biological target and thus higher affinity.[4][5] Furthermore, the azetidine ring can improve key physicochemical properties such as aqueous solubility and metabolic stability, while the nitrogen atom provides a convenient vector for chemical elaboration during hit-to-lead campaigns.[6][7]
These application notes provide a comprehensive overview of the utility of azetidine scaffolds in FBDD, detailing experimental protocols for key screening and validation techniques, presenting quantitative data for representative fragments, and illustrating the strategic workflows and signaling pathways relevant to this promising class of molecules.
Key Attributes of Azetidine Fragments
Azetidine-containing fragments are valuable additions to any screening library due to several key characteristics:
-
Three-Dimensionality: The non-planar, puckered nature of the azetidine ring provides a distinct 3D architecture, enabling exploration of binding pockets in ways that flat, aromatic fragments cannot.[7]
-
Improved Physicochemical Properties: Incorporation of the azetidine motif can lead to lower lipophilicity and improved solubility compared to more greasy carbocyclic analogues, which are desirable properties for drug candidates.
-
Metabolic Stability: The azetidine ring is generally more stable to metabolic degradation than other larger heterocyclic rings.
-
Synthetic Tractability: The azetidine nitrogen serves as a prime synthetic handle for rapid analogue synthesis, allowing for "fragment growing" or "linking" strategies to improve potency.[8] Furthermore, various synthetic methods have been developed for the creation of diverse azetidine-based scaffolds.[9][10]
-
Vectorial Exploration: Substituents on the azetidine ring project into well-defined vectors in 3D space, facilitating systematic exploration of the target's binding site during the optimization process.[8]
The FBDD Workflow with Azetidine Fragments
A typical FBDD campaign utilizing an azetidine-focused or -containing fragment library follows a structured, multi-stage process designed to efficiently identify and optimize lead compounds. This workflow emphasizes the use of sensitive biophysical techniques to detect weak binding events and structural biology to guide medicinal chemistry efforts.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Data Presentation: Quantitative Analysis of Azetidine Fragments
A critical aspect of FBDD is the evaluation of fragment quality using metrics that go beyond simple binding affinity. Ligand Efficiency (LE) is a widely used parameter that normalizes binding affinity for the size of the molecule (typically by heavy atom count, HAC), providing a measure of the binding contribution per atom. A higher LE value (typically >0.3) is desirable for a fragment hit.[11]
Below are tables summarizing hypothetical and literature-derived data for azetidine fragments and their subsequent optimized compounds, illustrating the principles of FBDD.
Table 1: Representative Data from a Primary Azetidine Fragment Screen
| Fragment ID | Structure | MW ( g/mol ) | Method | KD (µM) | HAC | Ligand Efficiency (LE) |
| AZ-F01 | 2-(2-Bromophenyl)azetidine | 212.09 | SPR | 350 | 11 | 0.35 |
| AZ-F02 | 3-(3-Biphenylyl)azetidine | 223.30 | ITC | 450 | 17 | 0.25 |
| AZ-F03 | Azetidine-3-carbonitrile | 96.12 | NMR | >1000 | 7 | - |
| AZ-F04 | 1-Boc-azetidin-3-ol | 173.21 | DSF | 800 (ΔTm=3.5°C) | 12 | 0.28 |
Note: Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKD) / HAC. Data is illustrative.
Table 2: Hit-to-Lead Optimization of an Azetidine-Based STAT3 Inhibitor
| Compound | Structure | MW ( g/mol ) | Method | KD / IC50 (nM) | HAC | LE | Target |
| Fragment Hit (Hypothetical) | Azetidine-2-carboxamide core | ~180 | NMR | 50,000 | ~13 | 0.40 | STAT3 |
| Optimized Lead (7g) | (R)-N-(1-(3-aminobenzoyl)azetidine-2-carbonyl)-4-chlorobenzamide | 431.88 | ITC | 880 | 29 | 0.31 | STAT3[12] |
| Optimized Lead (9k) | N-((R)-1-(1-oxo-1,2-dihydroisoquinoline-4-carbonyl)azetidine-2-carbonyl)benzamide | 455.48 | ITC | 960 | 33 | 0.28 | STAT3[12] |
This table demonstrates the common trend in FBDD where initial fragments possess high ligand efficiency, which may decrease as the molecule is elaborated to gain potency. The goal is to maintain a reasonable LE while significantly improving the absolute affinity.[13]
Key Experimental Protocols
Detailed and robust experimental protocols are essential for the success of any FBDD campaign. Below are methodologies for key biophysical and structural techniques.
Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Screening
DSF, or thermal shift assay, is a rapid, high-throughput method to screen for fragment binding by measuring changes in the thermal stability of a target protein upon ligand binding.
Materials:
-
Target protein (0.1-0.2 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library (including azetidine fragments) at 10-50 mM in DMSO
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
96- or 384-well qPCR plates
-
Real-time PCR instrument
Method:
-
Master Mix Preparation: Prepare a master mix of the target protein and SYPRO Orange dye in the assay buffer. The final protein concentration is typically 2-5 µM, and the final dye concentration is 5x.
-
Plate Preparation: Dispense 19.8 µL of the master mix into each well of the qPCR plate.
-
Fragment Addition: Add 0.2 µL of each fragment stock solution to the appropriate wells for a final fragment concentration of 100-500 µM. Ensure the final DMSO concentration is consistent across all wells (typically 1%). Include DMSO-only wells as a negative control and a known binder as a positive control.
-
Sealing and Centrifugation: Seal the plate securely and centrifuge briefly to mix the components and remove air bubbles.
-
Data Acquisition: Place the plate in the real-time PCR instrument. Set up a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/min. Monitor the fluorescence of the SYPRO Orange dye as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the Tm for each well. A significant positive shift in Tm (ΔTm) in the presence of a fragment compared to the DMSO control (e.g., ΔTm > 2°C or > 3 standard deviations from the mean of controls) indicates stabilizing binding and is considered a hit.[14]
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation
SPR is a label-free technique that measures binding events in real-time, allowing for the determination of binding affinity (KD) and kinetics (ka, kd).
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein
-
Running buffer (e.g., HBS-EP+)
-
Fragment hit solutions
Method:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a response unit (RU) level that will provide a good signal for small fragment binding (e.g., 5000-10000 RU). A reference flow cell should be prepared by either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding and bulk refractive index effects.
-
Binding Analysis: Prepare a dilution series of the hit fragment (e.g., 1 µM to 1 mM) in running buffer.
-
Injection: Inject the fragment solutions sequentially over the target and reference flow cells at a constant flow rate. Include several buffer-only injections for double referencing.
-
Regeneration: After each fragment injection, if necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove the bound fragment and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Subtract the average signal from the buffer-only injections.
-
Plot the steady-state response against the fragment concentration.
-
Fit the resulting binding isotherm to a 1:1 steady-state affinity model to determine the dissociation constant (KD).
-
Protocol 3: NMR Spectroscopy for Fragment Screening and Validation
NMR is a powerful tool in FBDD, capable of detecting very weak interactions. Both ligand-observed (e.g., STD, WaterLOGSY) and protein-observed (e.g., ¹H-¹⁵N HSQC) methods are commonly used.
A. Saturation Transfer Difference (STD) NMR
STD NMR identifies binders by detecting the transfer of saturation from the protein to a bound ligand.
Materials:
-
Unlabeled target protein (10-50 µM)
-
Fragment(s) (100-500 µM, typically in a 1:100 to 1:20 protein:ligand ratio)
-
Deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4)
-
NMR spectrometer with a cryoprobe
Method:
-
Sample Preparation: Prepare two samples: one with the protein and fragment(s), and a control sample with only the fragment(s).
-
Experiment Setup: Use a standard STD pulse sequence (e.g., stddiff.2 on Bruker).
-
On-Resonance Irradiation: Set the selective saturation frequency to a region where only protein resonances appear (e.g., 0 to -1 ppm for aliphatic protons).
-
Off-Resonance Irradiation: Set the off-resonance frequency to a region where no protein or ligand signals are present (e.g., 30-40 ppm).
-
Acquisition: Acquire two spectra, one with on-resonance and one with off-resonance irradiation. The STD experiment subtracts the on-resonance from the off-resonance spectrum.
-
Data Analysis: Signals that appear in the final difference spectrum belong to the fragment that binds to the protein. The intensity of the STD signals is proportional to the strength of the interaction.[15]
B. Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY)
This technique detects binding by observing the transfer of magnetization from bulk water to the ligand via the protein.
Method:
-
Experiment Setup: Use a standard WaterLOGSY pulse sequence.
-
Acquisition: Acquire a spectrum of the fragment(s) in the presence of the protein.
-
Data Analysis: Non-binding fragments will show positive NOEs (same phase as water), while binding fragments will receive an opposite NOE from water molecules in the protein's hydration shell, resulting in negative signals (opposite phase). This phase inversion is a clear indicator of binding.[16][17]
C. ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC)
This protein-observed method requires an isotope-labeled (¹⁵N) protein and detects binding by monitoring chemical shift perturbations (CSPs) of the protein's backbone amide signals.
Method:
-
Sample Preparation: Prepare a sample of uniformly ¹⁵N-labeled protein (50-200 µM) in deuterated buffer.
-
Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. Each non-proline residue will give a single peak in this spectrum.
-
Fragment Addition: Add a stock solution of the azetidine fragment to the protein sample (final fragment concentration typically 10-20 times the protein concentration).
-
Acquisition: Acquire another ¹H-¹⁵N HSQC spectrum.
-
Data Analysis: Overlay the two spectra. If the fragment binds, the chemical environment of nearby amino acid residues will change, causing their corresponding peaks in the HSQC spectrum to shift. These CSPs confirm binding and map the binding site on the protein surface. The magnitude of the shift can be used to titrate the binding affinity (KD).[18][19]
Protocol 4: X-ray Crystallography for Structural Characterization
X-ray crystallography provides a high-resolution 3D structure of the protein-fragment complex, which is invaluable for structure-based drug design.
Materials:
-
High-quality protein crystals
-
Fragment solution (typically 10-50 mM in a cryo-protectant compatible solvent)
-
Cryo-protectant solution (e.g., mother liquor supplemented with 20-30% glycerol)
-
Crystal mounting loops
-
Liquid nitrogen and crystal storage dewar
-
Synchrotron X-ray source
Method:
-
Crystal Soaking:
-
Transfer a protein crystal from its growth drop into a drop containing the cryo-protectant solution.
-
Add the concentrated fragment solution to this drop. The final concentration of the fragment should be several times its KD to ensure sufficient occupancy.
-
Allow the crystal to soak for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically to avoid crystal damage.
-
-
Crystal Harvesting and Freezing:
-
Using a mounting loop slightly larger than the crystal, carefully scoop the crystal out of the soaking drop.
-
Immediately plunge the loop and crystal into liquid nitrogen to flash-freeze it. This minimizes radiation damage during data collection.[20]
-
-
Data Collection:
-
Mount the frozen crystal on the goniometer at a synchrotron beamline.
-
Collect a complete X-ray diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Analysis:
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure, typically by molecular replacement using the apo-protein structure as a model.
-
Carefully inspect the difference electron density map (Fo-Fc) for positive density corresponding to the bound fragment.
-
Model the fragment into the density and refine the structure of the protein-fragment complex.
-
Analyze the binding mode to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that can be exploited for hit-to-lead optimization.[21]
-
Relevant Signaling Pathways
The development of azetidine-containing drugs has led to the modulation of several important signaling pathways implicated in diseases like cancer and inflammation. Understanding these pathways is crucial for rational drug design.
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation. Aberrant STAT3 activation is a hallmark of many cancers. Azetidine-based inhibitors have been developed to target the SH2 domain of STAT3, preventing its dimerization and subsequent downstream signaling.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. Systematic Assessment of Fragment Identification for Multitarget Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. | Broad Institute [broadinstitute.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 12. Ligand efficiency and fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ichorlifesciences.com [ichorlifesciences.com]
- 15. tandfonline.com [tandfonline.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole in PROTAC Linker Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly influence the stability and geometry of the ternary complex, thereby affecting the efficiency and selectivity of protein degradation. The use of rigid heterocyclic scaffolds, such as azetidine and pyrazole, in linker design can offer conformational constraint, potentially leading to improved potency and more favorable physicochemical properties.
This document provides detailed application notes and protocols for the use of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole as a versatile building block in the development of PROTAC linkers. This reagent features a Boc-protected amine on the azetidine ring for controlled, sequential synthesis and a reactive amino group on the pyrazole ring, allowing for flexible incorporation into PROTAC structures.
Featured Building Block: this compound
| Structure | Chemical Information |
| IUPAC Name: tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | |
| CAS Number: 1029413-51-1 | |
| Molecular Formula: C₁₁H₁₈N₄O₂ | |
| Molecular Weight: 238.29 g/mol |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and a typical experimental workflow for the development and evaluation of novel PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
Caption: PROTAC development and evaluation workflow.
Application Notes
The rigid nature of the azetidinyl-pyrazole core in this compound offers a distinct advantage in PROTAC linker design by reducing the conformational flexibility of the linker. This can lead to a more favorable orientation of the protein of interest (POI) and the E3 ligase within the ternary complex, potentially enhancing degradation efficiency and selectivity.
The primary amine on the pyrazole ring can be functionalized through various chemical reactions, such as amide bond formation, reductive amination, or nucleophilic aromatic substitution, to attach a POI ligand. The Boc-protected amine on the azetidine ring provides an orthogonal handle for subsequent conjugation to an E3 ligase ligand after deprotection under acidic conditions. This modular approach facilitates the synthesis of a library of PROTACs with varying linker lengths and attachment points for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC. Note: This is a generalized protocol and may require optimization based on the specific POI and E3 ligase ligands used.
Step A: Amide Coupling with POI Ligand
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the POI ligand containing a carboxylic acid functional group (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a peptide coupling reagent such as HATU (1.2 eq) to the solution.
-
Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.5 eq), dropwise while stirring.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected PROTAC intermediate.
Step B: Boc Deprotection and Coupling with E3 Ligase Ligand
-
Dissolve the purified intermediate from Step A in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) to the solution and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly in the next step.
-
Dissolve the deprotected intermediate and the E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF.
-
Follow the amide coupling procedure described in Step A (points 2-8) to synthesize the final PROTAC.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the procedure to determine the extent of POI degradation in cultured cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the POI band intensity to the loading control for each sample. Calculate the percentage of remaining protein relative to the vehicle-treated control.
Protocol 3: Ternary Complex Formation Analysis by Co-Immunoprecipitation (Co-IP)
This protocol is to confirm the formation of the POI-PROTAC-E3 ligase ternary complex in cells.
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control as described in the Western Blot protocol. It is advisable to also include a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated POI. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the POI or the E3 ligase, or a tag if the proteins are overexpressed with one, overnight at 4°C with gentle rotation. Add protein A/G magnetic beads and incubate for another 1-2 hours.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the POI, the E3 ligase, and other components of the complex to confirm their co-precipitation.
Quantitative Data Summary
The following tables present hypothetical data for a series of PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), incorporating the this compound linker scaffold. This data is for illustrative purposes to demonstrate how experimental results can be structured for comparison.
Table 1: Hypothetical In Vitro Degradation of BTK by PROTACs with Azetidinyl-Pyrazole Linker
| PROTAC ID | Linker Moiety | DC₅₀ (nM) in TMD8 cells | Dₘₐₓ (%) |
| BTK-AP-01 | -(CH₂)₂- | 50 | 85 |
| BTK-AP-02 | -(CH₂)₃- | 25 | 92 |
| BTK-AP-03 | -PEG₂- | 30 | 90 |
| BTK-AP-04 | -PEG₃- | 15 | 95 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Hypothetical Binding Affinities and Ternary Complex Cooperativity for BRD4 PROTACs
| PROTAC ID | K_D for BRD4 (nM) | K_D for VHL (nM) | Ternary Complex K_D (nM) | Cooperativity (α) |
| BRD4-AP-01 | 150 | 200 | 75 | 2.0 |
| BRD4-AP-02 | 120 | 250 | 50 | 2.4 |
| BRD4-AP-03 | 180 | 180 | 90 | 2.0 |
| BRD4-AP-04 | 200 | 150 | 60 | 3.3 |
K_D: Dissociation constant. α = (K_D for BRD4) / (Ternary Complex K_D).
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs. Its rigid core can help to pre-organize the PROTAC linker, potentially leading to enhanced ternary complex formation and improved degradation potency. The synthetic accessibility and modular nature of this building block make it an attractive choice for researchers in the field of targeted protein degradation to explore novel linker architectures and optimize the pharmacological properties of their PROTACs. The protocols and illustrative data provided herein serve as a guide for the rational design and evaluation of next-generation protein degraders.
Troubleshooting & Optimization
Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in pyrazole synthesis and why is their control critical?
A1: In the context of pyrazole synthesis, regioisomers are structural isomers that arise when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. This reaction can lead to two different products with the same molecular formula but with a different arrangement of substituents on the pyrazole ring. Controlling the formation of a single, desired regioisomer is crucial in drug development and materials science, as different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.
Q2: What are the primary factors influencing regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regioselectivity of the Knorr pyrazole synthesis is influenced by a combination of steric and electronic factors of the substituents on both the 1,3-dicarbonyl compound and the hydrazine derivative. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. Generally, the more electrophilic carbonyl carbon is attacked preferentially by the more nucleophilic nitrogen atom of the hydrazine. Reaction conditions such as solvent and pH also play a significant role. For instance, acidic conditions can favor the formation of one isomer, while basic conditions may favor the other.
Q3: I've obtained a mixture of regioisomers. What are the recommended methods for their separation?
A3: If a mixture of regioisomers is formed, the first step is to attempt separation using chromatographic techniques. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) should be performed to identify an eluent that provides the best separation. Column chromatography is the most common method for separation on a preparative scale. If chromatographic separation is challenging, recrystallization from a suitable solvent or solvent mixture can sometimes selectively crystallize one of the isomers.
Q4: Are there modern techniques that offer better regioselectivity compared to classical methods?
A4: Yes, several modern synthetic strategies offer improved regioselectivity. These include the use of fluorinated alcohols as solvents in the Knorr synthesis, which can dramatically increase the preference for one regioisomer.[1] Other highly regioselective methods include the reaction of N-alkylated tosylhydrazones with terminal alkynes,[2][3][4] the reaction of N-monosubstituted hydrazones with nitroolefins,[5][6] and various cycloaddition reactions, such as the copper-catalyzed sydnone-alkyne cycloaddition (CuSAC).[7][8][9][10] Flow chemistry and microwave-assisted synthesis have also been shown to improve both yields and regioselectivity in some cases.
Troubleshooting Guide
Issue 1: My pyrazole synthesis yields a mixture of regioisomers with low selectivity.
Problem: The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is producing a nearly 1:1 mixture of regioisomers.
Troubleshooting Steps:
-
Solvent Modification: Changing the reaction solvent can significantly influence regioselectivity. Consider switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1] These solvents have been shown to dramatically improve regioselectivity in favor of the isomer where the substituted nitrogen is adjacent to the less sterically hindered or more electron-deficient carbon of the dicarbonyl.
-
pH Adjustment: The pH of the reaction medium can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound. Experiment with both acidic (e.g., acetic acid) and basic (e.g., triethylamine) conditions to determine if either favors the formation of the desired regioisomer.
-
Temperature Control: Varying the reaction temperature can sometimes influence the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer over the other.
-
Alternative Synthetic Route: If modifying the Knorr synthesis is unsuccessful, consider a different synthetic approach that is known for high regioselectivity, such as the methods outlined in the "Experimental Protocols" section below.
Data Presentation
The following tables summarize quantitative data on the regioselective synthesis of pyrazoles under various conditions.
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine [1]
| Entry | R¹ Group | R² Group | Solvent | Regioisomeric Ratio (A:B)¹ | Yield (%) |
| 1 | Ph | CF₃ | EtOH | 50:50 | 85 |
| 2 | Ph | CF₃ | TFE | 99:1 | 90 |
| 3 | Ph | CF₃ | HFIP | >99:1 | 92 |
| 4 | 4-Cl-Ph | CF₃ | EtOH | 60:40 | 82 |
| 5 | 4-Cl-Ph | CF₃ | TFE | 98:2 | 88 |
¹Regioisomer A has the methyl group on the nitrogen adjacent to the R¹-substituted carbon.
Table 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [2][4]
| Entry | N-Alkyl Group | R² Group (from Tosylhydrazone) | R³ Group (from Alkyne) | Yield (%) | Regioselectivity |
| 1 | Me | Ph | Ph | 76 | Complete |
| 2 | Me | 4-MeO-Ph | Ph | 85 | Complete |
| 3 | Me | 4-NO₂-Ph | Ph | 65 | Complete |
| 4 | Bn | Ph | 4-Cl-Ph | 72 | Complete |
Experimental Protocols
Protocol 1: Regioselective Knorr Synthesis using Fluorinated Alcohols [1]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the TFE under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [2][4]
-
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Potassium tert-butoxide (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine
-
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the regioselective synthesis of pyrazoles.
Caption: Troubleshooting workflow for addressing regioselectivity issues.
Caption: Factors influencing regioselectivity in Knorr pyrazole synthesis.
Caption: Decision tree for selecting a regioselective pyrazole synthesis strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Copper-Promoted Sydnone Cycloadditions of Alkynes - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical nature of this compound?
This compound is a pyrazolamine derivative.[] It possesses a Boc-protected azetidine ring and a pyrazole moiety, making it a valuable intermediate in the synthesis of novel drug compounds.[2] Its structure includes both a basic amino group and a bulky, lipophilic Boc protecting group, which will influence its chromatographic behavior.
Q2: What are the typical starting materials and potential impurities in the synthesis of this compound?
This compound can be prepared by the alkylation of a nitropyrazole with an alcohol, followed by reduction.[] Potential impurities could include unreacted starting materials, byproducts from the Boc-protection step, or products of side reactions. The purity of the final compound is typically around 97%.[3]
Q3: What stationary phase is recommended for the column chromatography of this compound?
For the purification of polar compounds like aminopyrazoles, silica gel is the most common stationary phase.[4][5][6] Given the presence of the amino group, the silica gel's acidic nature should be considered, as it might lead to strong adsorption or degradation of the target compound.[7] If compound instability on silica is observed, alternative stationary phases like alumina or deactivated silica gel could be explored.[7]
Q4: Which mobile phase systems are suitable for the elution of this compound?
A mixture of a non-polar solvent and a polar solvent is typically used. Common solvent systems for similar compounds include:
The polarity of the mobile phase will need to be optimized to achieve good separation. Given the compound's polarity, a gradient elution, starting with a lower polarity and gradually increasing it, might be effective.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
Problem 1: The compound does not move from the baseline (low Rf).
-
Possible Cause: The mobile phase is not polar enough to elute the highly polar compound from the silica gel.
-
Solution: Gradually increase the proportion of the polar solvent (e.g., methanol or ethanol) in your mobile phase. For very polar compounds, using a mobile phase system like dichloromethane/methanol is often effective.[4]
Problem 2: The compound elutes too quickly (high Rf) with impurities.
-
Possible Cause: The mobile phase is too polar, causing the compound and impurities to travel with the solvent front.
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane or dichloromethane).
Problem 3: Poor separation between the desired compound and impurities.
-
Possible Cause 1: The chosen solvent system does not provide adequate resolution.
-
Solution 1: Experiment with different solvent systems. For instance, if a hexane/ethyl acetate system is failing, try a dichloromethane/methanol or a hexane/acetone system.[4][5] Sometimes, adding a small amount of a third solvent, like triethylamine (for basic compounds), can improve peak shape and separation.
-
Possible Cause 2: The column is overloaded with the crude sample.
-
Solution 2: Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
Problem 4: Tailing of the compound peak.
-
Possible Cause: Strong interaction between the basic amino group of the compound and the acidic silica gel. This can also occur if the compound starts to crystallize on the column.
-
Solution: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia, to the mobile phase. This will compete with the compound for the active sites on the silica gel, leading to a more symmetrical peak shape. If crystallization is suspected, a different solvent system or a wider column may be necessary.[7]
Problem 5: The compound appears to be degrading on the column.
-
Possible Cause: The compound is unstable on the acidic silica gel.
-
Solution:
-
Deactivate the silica gel: This can be done by pre-treating the silica gel with a base like triethylamine.
-
Use an alternative stationary phase: Consider using neutral or basic alumina, or Florisil.[7]
-
Run the column quickly: Minimize the time the compound spends on the column.
-
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of this compound. Optimization will be required based on the specific impurity profile of the crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane, Ethyl Acetate (EtOAc)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
2. Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM or a high percentage of hexane in EtOAc).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
3. Sample Loading:
-
Dissolve the crude compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like DCM.[8]
-
Carefully apply the dissolved sample to the top of the silica bed.
-
Drain the solvent until the sample has been absorbed onto the silica.
-
Gently add a thin layer of sand on top of the silica to prevent disturbance of the sample layer.[8]
4. Elution and Fraction Collection:
-
Begin elution with the initial low-polarity mobile phase.
-
Collect fractions of a consistent volume.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increasing the percentage of MeOH in DCM).
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
5. Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems and Ratios for TLC Analysis and Column Chromatography.
| Solvent System | Typical Starting Ratio (v/v) | Application Notes |
| Dichloromethane / Methanol | 98:2 to 90:10 | Good for polar compounds. Polarity is increased by adding more methanol.[4] |
| Hexane / Ethyl Acetate | 90:10 to 50:50 | A versatile system for compounds of intermediate polarity. |
| Hexane / Acetone | 90:10 to 70:30 | Another option for separating compounds of varying polarities.[5][6] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 2. This compound [myskinrecipes.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. japsonline.com [japsonline.com]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Common side reactions in the synthesis of substituted pyrazoles
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazoles. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) formatted for clarity and ease of use. This guide directly addresses common side reactions and other experimental challenges, providing detailed experimental protocols, quantitative data, and visual aids to support your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted pyrazoles?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[1] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[1][2]
Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1][3] The regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]
Q3: My pyrazole product appears to be unstable and is undergoing ring opening. What could be the cause?
A3: The presence of highly reactive functional groups, such as azides or nitro groups, on the pyrazole ring can lead to complex rearrangements and ring-opening cascades, especially when heated or under specific catalytic conditions.[1] It is crucial to carefully control the reaction temperature and consider alternative synthetic routes that avoid such reactive intermediates if they are not the desired outcome.[1] In the presence of a strong base, deprotonation at the C3 position can also lead to ring opening.[4]
Q4: My reaction mixture is turning a dark color. What is causing this and how can I prevent it?
A4: Discoloration of the reaction mixture, often to yellow or red, is a common observation, particularly in the Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[5] This is often due to the formation of colored impurities from the hydrazine starting material, which can decompose or oxidize.[3][5] The reaction mixture can also become acidic, promoting the formation of these colored byproducts.[5] To mitigate this, consider adding a mild base to neutralize the acid, or purifying the hydrazine starting material before use.[5]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of substituted pyrazoles.
Issue 1: Low Yield of the Desired Pyrazole
-
Possible Cause: Incomplete reaction.
-
Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[6] For many condensation reactions, increasing the temperature by refluxing the reaction mixture can also drive the reaction to completion.[6] Microwave-assisted synthesis can be an effective alternative to improve yields and reduce reaction times.[6]
-
-
Possible Cause: Poor quality of starting materials.
-
Possible Cause: Formation of stable intermediates.
-
Solution: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[1] Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, can facilitate the conversion to the desired pyrazole.[1]
-
Issue 2: Formation of Regioisomers
-
Possible Cause: Use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.
-
Solution 1: Solvent Choice: The choice of solvent can significantly impact regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in favor of one isomer.[1][7][8]
-
Solution 2: pH Control: Adjusting the pH of the reaction can influence the initial site of nucleophilic attack by the hydrazine.[1] For instance, in the reaction of arylhydrazines with 1,3-dicarbonyls, acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[1][5]
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1,5-diaryl-3-(trifluoromethyl)pyrazoles
| Entry | Solvent | Temperature (°C) | Time (h) | Ratio of Regioisomers (A:B) |
| 1 | Ethanol | Reflux | 2 | 1:1.3 |
| 2 | TFE | RT | 1 | 85:15 |
| 3 | TFE | Reflux | 0.5 | 99:1 |
| 4 | HFIP | Reflux | 0.5 | 99:1 |
Regioisomer A is the 1,5-disubstituted pyrazole, and Regioisomer B is the 1,3-disubstituted pyrazole. Data adapted from studies on the reaction of 4,4,4-trifluoro-1-phenylbutane-1,3-dione with phenylhydrazine.[2][7][8]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Substituted Pyrazoles using Knorr Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), a mild base may be added to neutralize the acid.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Regioselective Synthesis of Pyrazoles using a Fluorinated Alcohol Solvent
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).[3]
-
Addition of Hydrazine: Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature.[3]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is consumed.[3]
-
Work-up: Cool the reaction mixture to room temperature. Remove the TFE under reduced pressure using a rotary evaporator.[3] Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Boc Deprotection for Azetidines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction conditions for the tert-butyloxycarbonyl (Boc) deprotection of azetidines. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for the Boc deprotection of azetidines?
The most common methods for Boc deprotection of azetidines involve the use of strong acids.[1] Typically, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in 1,4-dioxane is employed at room temperature.[1][2] Reaction times can range from 30 minutes to a few hours.[1][3]
Q2: Is the azetidine ring stable under the acidic conditions required for Boc deprotection?
Yes, the azetidine ring is generally stable under standard acidic conditions used for Boc deprotection.[4] Studies have shown that even with strongly acidic cocktails, such as a 90:5:5 mixture of TFA, triisopropylsilane (TIS), and DCM, the azetidine ring remains intact without evidence of ring-opening.[4] However, the stability can be influenced by the substituents on the azetidine ring.
Q3: What are the most common side reactions during the Boc deprotection of azetidines, and how can they be minimized?
The most prevalent side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during the reaction.[5] To mitigate this, scavengers such as triisopropylsilane (TIS) or thioanisole are often added to the reaction mixture to trap the carbocation.[1] Another potential side reaction when using TFA is the trifluoroacetylation of the newly formed free amine.[5] This can be minimized by ensuring the complete removal of TFA after the reaction, often by co-evaporation with a solvent like toluene.[1]
Q4: My Boc deprotection reaction is incomplete. What are the likely causes and solutions?
Incomplete deprotection can be caused by several factors:
-
Insufficient Acid Concentration or Reaction Time: The concentration of the acid may be too low, or the reaction may not have been allowed to run for a sufficient duration. Increasing the acid concentration (e.g., from 20% to 50% TFA in DCM) or extending the reaction time can resolve this.[1]
-
Steric Hindrance: If the azetidine substrate is sterically hindered, more forcing conditions may be necessary. This can include increasing the reaction temperature to 40°C or switching to a stronger acid system like 4M HCl in dioxane.[6] Careful monitoring is crucial as higher temperatures can also promote side reactions.[1]
-
Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Choosing a solvent system in which the substrate is fully soluble is critical.
Q5: Are there milder alternatives to strong acids for Boc deprotection of sensitive azetidine derivatives?
Yes, for azetidines bearing other acid-labile functional groups, milder deprotection methods can be considered. These include:
-
Oxalyl Chloride in Methanol: This method has been shown to be effective for a range of substrates at room temperature.[7][8]
-
Thermal Deprotection: Heating the N-Boc azetidine in a suitable solvent, such as methanol or trifluoroethanol, can effect deprotection without the need for an acid catalyst.[9]
-
p-Toluenesulfonic Acid (pTSA): Using stoichiometric amounts of pTSA in acetonitrile or methanol can be a milder alternative to TFA or HCl.[10]
It is important to note that the application of these milder methods to azetidines is less documented, and optimization for specific substrates may be required.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Boc deprotection of azetidines.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to 4M HCl in dioxane.[1] |
| Short reaction time. | Increase the reaction time and monitor progress by TLC or LC-MS.[1] | |
| Steric hindrance around the azetidine nitrogen. | Gently warm the reaction to 40°C or use a stronger acid system. Always use scavengers under more forcing conditions.[1][6] | |
| Poor solubility of the starting material. | Select a solvent system where the N-Boc azetidine is completely soluble. | |
| Formation of Side Products | Alkylation by the tert-butyl cation. | Add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) or thioanisole to the reaction mixture.[1] |
| Trifluoroacetylation of the product amine (when using TFA). | After deprotection, ensure complete removal of residual TFA by co-evaporation with toluene.[1] | |
| Product is an Oil and Difficult to Purify | The TFA salt of the product is not crystalline. | Consider using 4M HCl in dioxane for the deprotection. The resulting hydrochloride salt is often a crystalline solid, which can aid in purification by precipitation or recrystallization.[2] |
| Degradation of Other Functional Groups | Presence of other acid-sensitive groups in the molecule. | Employ milder deprotection methods such as oxalyl chloride in methanol or thermal deprotection. Note that these may require optimization for your specific azetidine substrate.[7][9] |
Data Presentation: Comparison of Boc Deprotection Methods for Azetidines
The following table summarizes quantitative data from the literature for different Boc deprotection methods applied to azetidines. Direct comparison should be made with caution as substrate structures and reaction scales vary.
| Method | Reagent(s) | Solvent | Temperature | Time | Substrate | Yield | Reference(s) |
| Strong Acid | TFA | Not specified | Not specified | Not specified | α-substituted N-Botc-azetidine | Quantitative | [11] |
| 90:5:5 TFA/TIS/CH₂Cl₂ | CH₂Cl₂ | Not specified | Not specified | Azetidine-containing macrocycle | Not specified (no degradation observed) | [4] | |
| 4M HCl | 1,4-Dioxane | Room Temp. | 30 min | General amino acids/peptides | High | [4] | |
| Milder Acid | p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Room Temp. | Variable | General amines | High | [10] |
| Alternative | Oxalyl Chloride (3 equiv.) | Methanol | Room Temp. | 1 - 4 h | Heterocyclic amines | >70% (up to 90%) | [8] |
| Thermal (no acid) | Methanol or Trifluoroethanol | 120 - 240 °C | 20 min - hours | General amines | Variable | [9] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard method for the removal of a Boc group from an azetidine derivative.
Materials:
-
N-Boc-azetidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, optional scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc-azetidine (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
For isolation of the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected azetidine.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
This method is highly effective and often yields the product as a crystalline hydrochloride salt, which can simplify purification.
Materials:
-
N-Boc-azetidine derivative
-
4M solution of HCl in 1,4-dioxane
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the N-Boc-azetidine (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 30 minutes to 2 hours. The hydrochloride salt of the deprotected azetidine may precipitate during the reaction.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with cold, anhydrous diethyl ether to precipitate the product as the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Alternative Catalysts for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges related to C-N bond formation using alternative catalysts. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis and the limitations of traditional approaches?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound (like a 1,3-diketone) and a hydrazine derivative, often referred to as the Knorr synthesis.[1][2] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[1][3] Traditional methods often rely on strong acid catalysis, which can lead to limitations such as poor regioselectivity with unsymmetrical substrates, harsh reaction conditions, and limited functional group tolerance.[4][5]
Q2: What are some alternative metal-based catalysts being explored for C-N bond formation in pyrazole synthesis?
A2: A variety of transition-metal catalysts are used to overcome the limitations of classical methods. These include:
-
Copper (Cu) Catalysts: Copper-catalyzed reactions, such as aerobic oxidative cyclization of β,γ-unsaturated hydrazones, offer mild and convenient routes to pyrazole derivatives.[6]
-
Nickel (Ni) Catalysts: Commercially available and air-stable Ni(0) complexes can catalyze the transformation of isoxazoles into pyrazoles.[6] Heterogeneous nickel-based catalysts are also used in one-pot, multi-component syntheses at room temperature.[7]
-
Silver (Ag) Catalysts: Silver-mediated [3+2] cycloaddition provides a route with mild conditions and broad substrate scope.[6] Silver triflate (AgOTf) has been used at low catalytic loading (1 mol%) for the rapid and highly regioselective synthesis of 3-CF3-pyrazoles at room temperature.[8]
-
Ruthenium (Ru) Catalysts: Ruthenium complexes can catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to yield pyrazoles, producing only water and hydrogen gas as byproducts.[6]
-
Palladium (Pd) Catalysts: Palladium-catalyzed cross-coupling reactions are widely used for C-N bond formation in the synthesis of various pharmaceutical compounds containing pyrazole moieties.[9][10]
Q3: Are there effective metal-free or "green" catalytic approaches for pyrazole synthesis?
A3: Yes, there is a growing interest in developing more environmentally friendly methods.
-
Iodine-Mediated/Catalyzed Reactions: Molecular iodine can mediate metal-free oxidative C-N bond formation for regioselective pyrazole synthesis.[6] It can also catalyze cascade reactions between enaminones, hydrazines, and DMSO to form 1,4-disubstituted pyrazoles.[6]
-
Visible Light Photoredox Catalysis: This method allows for the synthesis of polysubstituted pyrazoles from hydrazine and Michael acceptors under very mild conditions, using air as the terminal oxidant.[6]
-
Green Catalysts: Environmentally benign catalysts like Amberlyst-70 (a heterogeneous acid catalyst) and ammonium chloride have been used for efficient pyrazole synthesis in aqueous or ethanolic media at room temperature.[8][11]
-
Catalyst-Free, Temperature-Controlled Synthesis: In some cases, pyrazoles can be synthesized divergently without any transition-metal catalyst or oxidant by simply tuning the reaction temperature in solvents like ionic liquids or ethanol.[4]
Q4: How does the choice of an alternative catalyst affect the regioselectivity of the pyrazole synthesis?
A4: The catalyst choice is crucial for controlling regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1] The formation of regioisomeric mixtures is a common problem.[1] Metal catalysts can direct the reaction pathway through specific coordination with the substrate. For instance, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles was achieved at room temperature in N,N-dimethylacetamide without an explicit catalyst, relying on the inherent reactivity of the substrates under those conditions.[8] In other cases, Lewis acidic catalysts can influence which carbonyl group of the diketone is preferentially attacked by the hydrazine.[1][8]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyrazole Product
Low yield is a common issue that can stem from various factors. A systematic approach is essential for troubleshooting.
| Possible Cause | Troubleshooting Step |
| Inactive or Inefficient Catalyst | * Verify catalyst purity and activity. Consider using a fresh batch or a different supplier. |
-
Optimize catalyst loading. Both too little and too much catalyst can be detrimental. For a nickel-based heterogeneous catalyst, a loading of 10 mol% was found to be effective.[7]
-
Ensure anaerobic conditions if using an air-sensitive catalyst (e.g., certain Pd(0) or Ni(0) complexes). Incorrect Reaction Conditions | * Verify the optimal temperature. Some reactions are highly temperature-sensitive; for example, a silver-catalyzed reaction showed improved yield when the temperature was raised to 60°C, but higher temperatures were detrimental.[8]
-
Screen different solvents. The solvent can significantly impact catalyst solubility, stability, and reactivity.[9]
-
Check the reaction time. Monitor the reaction's progress using TLC or LC-MS to determine the optimal time and to check if the reaction has stalled. Poor Quality of Starting Materials | * Ensure the purity of the hydrazine and the 1,3-dicarbonyl (or equivalent) substrate. Impurities can poison the catalyst or lead to side reactions.[1]
-
Hydrazine derivatives can be unstable; use fresh or properly stored reagents. Formation of Stable Intermediates | * In some cases, stable intermediates may not readily convert to the final product.[1] Try adding a dehydrating agent or increasing the reaction temperature to facilitate the final dehydration step.[1]
Caption: A logical workflow for troubleshooting low pyrazole yield.
Issue 2: My reaction is producing a mixture of regioisomers.
The formation of regioisomeric mixtures is a frequent challenge, particularly with unsymmetrical starting materials. Regioselectivity is influenced by steric and electronic factors, as well as reaction conditions.[1]
Troubleshooting Poor Regioselectivity:
-
Catalyst Choice: The catalyst can play a directing role. For C-N cross-coupling reactions, the choice of ligand on a metal catalyst (e.g., Palladium) is critical for controlling selectivity.[9][12]
-
Solvent Effects: Changing the solvent can dramatically influence the isomeric ratio. For example, fluorinated alcohols have been shown to increase regioselectivity in some cases.[1]
-
pH Control: Adjusting the pH can alter the initial site of nucleophilic attack by the hydrazine.[1] Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[1]
-
Temperature Adjustment: Reaction temperature can influence the kinetic vs. thermodynamic product ratio, thereby affecting regioselectivity. A temperature-controlled divergent synthesis has been reported where different isomers are formed simply by tuning the temperature.[4]
Table 1: Comparison of Selected Alternative Catalysts for Pyrazole Synthesis
| Catalyst System | Substrates | Conditions | Yield | Comments |
| Cu-catalyzed [6] | β,γ-Unsaturated hydrazones | Aerobic, mild conditions | Good | Initiated by hydrazonyl radical formation. |
| AgOTf (1 mol%) [8] | Trifluoromethylated ynones + Hydrazines | Room temperature, 1 hour | Up to 99% | Highly regioselective and rapid reaction. |
| Ni(0) complex [6] | Isoxazoles / Oxadiazoles | Not specified | Good | One-step transformation to pyrazoles. |
| Ru₃(CO)₁₂ / NHC-diphosphine [6] | 1,3-Diols + Arylhydrazines | Not specified | Good | Acceptorless dehydrogenative coupling; high selectivity. |
| I₂-mediated [6] | α,β-Unsaturated ketones + Hydrazine salts | Metal-free, one-pot | Good | Eco-friendly and practical protocol. |
| Visible Light Photoredox [6] | Hydrazine + Michael acceptors | Air as oxidant, mild conditions | Very good | High yielding and selective. |
Key Experimental Protocols
Protocol 1: Nickel-Catalyzed One-Pot Synthesis of Pyrazoles[7]
This protocol describes a three-component reaction using a heterogeneous nickel-based catalyst.
-
Reaction Setup: To a round-bottom flask containing ethanol (10 mL), add the substituted acetophenone (0.1 mol), hydrazine (0.1 mol), and the solid nickel-based heterogeneous catalyst (10 mol%).
-
Initial Stirring: Stir the mixture for 30 minutes at room temperature.
-
Aldehyde Addition: Add the substituted benzaldehyde dropwise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 3 hours.
-
Monitoring: Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Work-up: After completion, filter the reaction mixture to remove the heterogeneous catalyst. The filtrate can then be concentrated and the crude product purified, typically by recrystallization or column chromatography.
Protocol 2: Silver-Catalyzed Synthesis of 3-CF₃-Pyrazoles[8]
This protocol outlines a rapid, highly regioselective synthesis.
-
Reaction Setup: In a reaction vessel, dissolve the trifluoromethylated ynone (1.0 equiv) and the aryl or alkyl hydrazine (1.1 equiv) in a suitable solvent (e.g., dichloromethane).
-
Catalyst Addition: Add silver triflate (AgOTf, 1 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired 3-CF₃-pyrazole.
Catalytic Pathway Visualization
The Buchwald-Hartwig amination is a cornerstone of palladium-catalyzed C-N cross-coupling and is relevant for the synthesis of N-aryl pyrazoles. The general catalytic cycle provides a logical framework for understanding the reaction and troubleshooting catalyst-related issues.
Caption: Generalized catalytic cycle for Pd-catalyzed N-arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chim.it [chim.it]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 11. jetir.org [jetir.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole. The information is compiled from established synthetic methodologies for analogous compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Q1: We are observing low yields in the initial coupling reaction between 1-Boc-3-azetidinone and 4-nitropyrazole. What are the potential causes and solutions?
A1: Low yields in this step often stem from incomplete reaction, side-product formation, or challenging purification. Here are some troubleshooting steps:
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. Weak bases may not sufficiently deprotonate the pyrazole, while overly strong bases can lead to decomposition of the azetidinone. Consider screening bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile are typically used. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the temperature is recommended. Start at a moderate temperature (e.g., 60-80 °C) and adjust as needed based on reaction monitoring (TLC or LC-MS).
-
-
Side Reactions:
-
Azetidinone Decomposition: 1-Boc-3-azetidinone can be unstable, especially under harsh basic conditions or elevated temperatures. Consider adding the base portion-wise or using a milder base.
-
Regioisomers: While 4-nitropyrazole is expected to couple at the N1 position, the formation of other isomers is possible, though less likely with this substrate. Isomer formation can complicate purification and lower the yield of the desired product.
-
-
Purification: *
Technical Support Center: Purification of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from various stages of the synthesis. These may include:
-
Unreacted starting materials: Such as 1-Boc-azetidin-3-ol, 4-nitro-1H-pyrazole, or precursors to the pyrazole ring.
-
Side products from the pyrazole ring formation: Depending on the synthetic route, regioisomers of the pyrazole can be a significant impurity.
-
Byproducts from the coupling reaction (e.g., Mitsunobu reaction): A common side-product is the adduct formed between the azodicarboxylate (like DEAD or DIAD) and triphenylphosphine.[1][2][3] If the nucleophile (pyrazole) is not sufficiently acidic, it may not effectively displace the activated alcohol, leading to this byproduct.[1][2][3]
-
Incomplete reduction of the nitro group: This can lead to the presence of the corresponding nitro-intermediate, 4-Nitro-1-(1-Boc-azetidin-3-yl)-1H-pyrazole.
-
Over-reduction byproducts: In some cases, harsh reduction conditions can lead to undesired modifications of the pyrazole ring or the Boc-protecting group.
-
Degradation products: The Boc-protecting group can be sensitive to acidic conditions, potentially leading to its removal.
Q2: How can I monitor the progress of the reaction and identify impurities?
A2: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring reaction progress and identifying the presence of impurities. A combination of different solvent systems can help in resolving the product from starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) provides a more quantitative analysis of purity and can resolve closely related impurities. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the structural elucidation of the final product and any isolated impurities.[4][5][6]
Q3: What are the recommended storage conditions for this compound?
A3: The compound should be stored at 2-8°C, protected from light, in a dry and sealed container to prevent degradation.[7]
Troubleshooting Guides
Issue 1: Difficulty in Removing Triphenylphosphine Oxide and Azodicarboxylate Byproducts
Symptoms:
-
1H NMR spectrum shows broad signals in the aromatic region corresponding to triphenylphosphine oxide.
-
TLC analysis shows persistent spots that are difficult to separate from the product.
-
The isolated product is a sticky oil or an impure solid.
Possible Causes:
-
Excess triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) were used in the Mitsunobu reaction.
-
The work-up procedure was not effective in removing these byproducts.
Solutions:
| Method | Experimental Protocol | Expected Outcome |
| Column Chromatography | Stationary Phase: Silica gel (230-400 mesh).Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%) is often effective. For more polar impurities, a small percentage of methanol or triethylamine can be added to the mobile phase. For instance, a mobile phase of acetone/n-hexane (e.g., 1:9 to 1:7 v/v) has been used for similar compounds.[8] | Separation of the desired product from triphenylphosphine oxide and the reduced azodicarboxylate. The product is typically more polar than the starting materials but less polar than some of the byproducts. |
| Crystallization/Recrystallization | Solvent Selection: Attempt recrystallization from a suitable solvent system. Common solvents for similar compounds include ethanol, or mixtures like ethyl acetate/hexanes or dichloromethane/hexanes. | This can be effective if the product is a solid and the impurities have different solubility profiles. |
| Aqueous Work-up | After the reaction, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine. This can help remove some of the water-soluble byproducts. | Reduction of the amount of polar impurities before chromatographic purification. |
Issue 2: Presence of the Nitro-Intermediate Impurity
Symptoms:
-
LC-MS analysis shows a peak with a mass corresponding to 4-Nitro-1-(1-Boc-azetidin-3-yl)-1H-pyrazole.
-
1H NMR may show distinct signals for the nitro-substituted pyrazole ring.
-
The isolated product has a yellowish tint.
Possible Causes:
-
Incomplete reduction of the nitro group.
-
Insufficient reaction time or catalyst loading during the reduction step.
-
Deactivation of the catalyst.
Solutions:
| Method | Experimental Protocol | Expected Outcome |
| Re-subjection to Reduction Conditions | If the crude product contains a significant amount of the nitro-intermediate, it can be re-subjected to the reduction conditions. Common reduction methods include catalytic hydrogenation (e.g., H2 gas with Pd/C catalyst) or using reducing agents like tin(II) chloride. | Complete conversion of the nitro-intermediate to the desired amino product. |
| Chromatographic Separation | Stationary Phase: Silica gel.Mobile Phase: The nitro-intermediate is generally less polar than the corresponding amino compound. A gradient elution with increasing polarity (e.g., ethyl acetate in hexanes) should effectively separate the two compounds. | Isolation of the pure this compound. |
Issue 3: Presence of Regioisomers
Symptoms:
-
1H and 13C NMR spectra show an extra set of signals for the pyrazole and azetidine moieties.
-
HPLC analysis reveals two or more closely eluting peaks with the same mass.
Possible Causes:
-
During the pyrazole ring formation, the substitution on the pyrazole ring can occur at different nitrogen atoms, leading to the formation of regioisomers.
Solutions:
| Method | Experimental Protocol | Expected Outcome |
| Careful Column Chromatography | Stationary Phase: Silica gel.Mobile Phase: A shallow gradient of a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) might be required to resolve the isomers. Careful monitoring of fractions by TLC or HPLC is crucial. | Separation of the desired regioisomer from the undesired ones. The polarity of the regioisomers might be very similar, requiring careful optimization of the chromatographic conditions. |
| Preparative HPLC | For difficult separations, preparative reverse-phase HPLC can be employed. | High-purity separation of the regioisomers. |
Experimental Protocols
General Protocol for Column Chromatography Purification:
-
Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.
-
Column Packing: A glass column is packed with silica gel in the initial, low-polarity mobile phase.
-
Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.
-
Elution: The mobile phase is passed through the column. The polarity of the mobile phase is gradually increased to elute the compounds based on their polarity.
-
Fraction Collection: Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. mdpi.com [mdpi.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. This compound [myskinrecipes.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Green Synthesis of Pyrazole Derivatives
Welcome to the technical support center for green and sustainable synthesis of pyrazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main green chemistry approaches for synthesizing pyrazole derivatives?
A1: The primary green chemistry strategies focus on reducing waste, hazardous substances, and energy consumption. Key approaches include:
-
Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and often improve yields.[1][2][3]
-
Ultrasound-Assisted Synthesis: Employs ultrasonic waves to enhance reaction rates and yields, particularly in heterogeneous mixtures.[4][5][6]
-
Reactions in Green Solvents: Prefers environmentally benign solvents like water or ethanol, or even solvent-free conditions, to replace hazardous organic solvents.[7][8][9]
-
Multicomponent Reactions (MCRs): Combines three or more reactants in a single step to build complex molecules, improving atom economy and operational simplicity.[10][11]
-
Catalyst-Free Synthesis: Develops methods that proceed efficiently without the need for, often toxic or expensive, catalysts.[6][12][13]
Q2: What are the key advantages of using microwave irradiation over conventional heating?
A2: Microwave-assisted synthesis offers several significant advantages:
-
Rapid Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[1][3]
-
Improved Yields: Targeted and uniform heating can lead to higher product yields and fewer side products.[1]
-
Energy Efficiency: Microwaves heat the reaction mixture directly, leading to lower energy consumption compared to heating an oil bath.
-
Solvent-Free Conditions: Many microwave-assisted reactions can be performed under neat (solvent-free) conditions, which simplifies work-up and reduces waste.[1][8]
Q3: When should I consider using ultrasound-assisted synthesis?
A3: Ultrasound-assisted synthesis is particularly beneficial for:
-
Heterogeneous Reactions: The cavitation effect of ultrasound improves mass transfer between phases, accelerating reactions involving solids or immiscible liquids.
-
Improving Yields and Rates: Like microwaves, ultrasound can enhance reaction rates and yields, often under milder temperature conditions.[5][14]
-
Catalyst-Free Reactions: It has been successfully used to promote catalyst-free, one-pot synthesis of pyrazoles in water.[6]
Troubleshooting Guides
Microwave-Assisted Synthesis
Problem 1: My microwave-assisted reaction resulted in a low yield or decomposition of the product.
-
Possible Cause 1: Temperature Overheating. The reaction temperature may be too high, leading to side reactions or product degradation.
-
Solution: Reduce the microwave power or set a lower maximum temperature. Monitor the reaction temperature carefully using a fiber-optic probe if available. For the synthesis of dihydro-pyrazoles, typical conditions might be 100 W at 75°C.[15]
-
-
Possible Cause 2: Uneven Heating (Hot Spots). Non-uniform heating can cause localized decomposition.
-
Solution: Ensure the reaction vessel is appropriate for microwave synthesis and that the reaction mixture is being stirred effectively. Using a polar solvent can sometimes help distribute the heat more evenly.
-
-
Possible Cause 3: Incorrect Reaction Time.
-
Solution: Optimize the irradiation time. Run a time-course study (e.g., 2, 5, 10, 15 minutes) to find the point of maximum yield before side products begin to form. Microwave-assisted syntheses of pyranopyrazoles have been achieved in as little as 2-8 minutes.[3]
-
Synthesis in Water
Problem 2: My reaction is very slow or incomplete when using water as a solvent.
-
Possible Cause 1: Poor Solubility of Reactants. Organic reactants may have limited solubility in water, hindering the reaction.
-
Solution 1: Increase the reaction temperature. Refluxing in water is a common and effective strategy.
-
Solution 2: Consider "on water" conditions, where the reaction is performed on the surface of a suspension of insoluble reactants in water. The hydrophobic effect at the water-organic interface can accelerate the reaction.[9][16]
-
Solution 3: Add a phase-transfer catalyst like Cetyltrimethylammonium Bromide (CTAB) to facilitate the interaction between reactants.[7]
-
-
Possible Cause 2: Unfavorable pH. The reaction may be sensitive to the pH of the medium.
-
Solution: Add a catalytic amount of a mild acid or base. For example, the synthesis of pyranopyrazoles in water can be catalyzed by piperidine.[3]
-
Multicomponent Reactions (MCRs)
Problem 3: My multicomponent reaction is yielding a complex mixture of products instead of the desired pyrazole.
-
Possible Cause 1: Incorrect Order of Addition. The sequence in which reactants are added can be critical for directing the reaction pathway.
-
Solution: Consult the specific protocol. Some MCRs require certain intermediates to form first. For example, in some pyrano[2,3-c]pyrazole syntheses, the Knoevenagel condensation between the aldehyde and malononitrile may need to occur before the Michael addition of the pyrazolone.
-
-
Possible Cause 2: Unoptimized Reaction Conditions. MCRs can be sensitive to solvent, temperature, and catalyst choice.
-
Possible Cause 3: Reactant Reactivity. The electronic and steric properties of the chosen aldehyde, β-ketoester, or other components can lead to side reactions.
-
Solution: If possible, modify one of the starting materials. For instance, using an aldehyde with an electron-withdrawing group might favor a different reaction pathway than one with an electron-donating group.
-
Data Presentation: Method Comparison
The following tables summarize quantitative data from various green synthesis protocols for pyrazole derivatives, allowing for easy comparison.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolones
| Method | Reactants | Conditions | Time | Yield (%) | Reference |
| Conventional | Ethyl acetoacetate + Phenylhydrazine | Ethanol, Reflux | 2-3 hours | ~80-90% | General |
| Microwave | Ethyl acetoacetate + Phenylhydrazine | Solvent-free, 120°C | 3-5 minutes | 92% | [1] |
Table 2: Effect of Solvent on Ultrasound-Assisted Synthesis of Dihydropyrano[2,3-c]pyrazoles
| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Water | 30 | 36 | 88% | [6] |
| Water | 50 | 35 | 92% | [6] |
| Ethanol | 30 | 45 | 81% | [6] |
| Acetonitrile | 30 | 60 | 75% | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol describes a one-pot, solvent-free synthesis using microwave irradiation, adapted from literature procedures.[1]
Materials:
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Microwave synthesis reactor with a magnetic stirrer and temperature sensor.
-
10 mL microwave process vial
Procedure:
-
Place ethyl acetoacetate and phenylhydrazine directly into the 10 mL microwave process vial equipped with a small magnetic stir bar.
-
Seal the vial with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Set the reaction parameters: Power = 150 W (or as appropriate for the instrument), Temperature = 120°C, Time = 4 minutes, Stirring = On.
-
Run the microwave program.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial in a fume hood. The product is often a solid.
-
Work-up: Add 10 mL of cold ethanol to the vial and stir to break up the solid.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol.
-
Characterization: Confirm the structure and purity using standard techniques (¹H NMR, ¹³C NMR, MS, melting point).
Visualizations
Workflow and Pathway Diagrams
The following diagrams illustrate key workflows and logical relationships in the green synthesis of pyrazoles.
Caption: A typical experimental workflow for green pyrazole synthesis.
Caption: A decision tree for troubleshooting low yields in green synthesis.
References
- 1. scielo.br [scielo.br]
- 2. benthamdirect.com [benthamdirect.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Spectroscopic Analysis of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole and related structures. Due to the limited availability of published experimental data for the title compound, this guide utilizes data from closely related analogues to provide a robust framework for researchers in drug discovery and medicinal chemistry. The following sections detail the expected ¹H and ¹³C NMR spectral data, a standard experimental protocol for data acquisition, and a workflow for spectroscopic analysis.
Comparative NMR Data Analysis
Table 1: ¹H NMR Data Comparison
| Assignment | 3-(Pyrazol-1-yl)azetidine Derivative¹[1] | Expected Data for this compound |
| Chemical Shift (δ ppm) , Multiplicity, J (Hz) | Predicted Chemical Shift (δ ppm) , Multiplicity, J (Hz) | |
| Boc-CH₃ | ~1.45 (s) | ~1.45 (s) |
| Azetidine-CH₂ | 4.28 (d, J = 9.6), 4.42 (d, J = 9.6) | ~4.2-4.5 (m) |
| Azetidine-CH | Not explicitly reported | ~5.0-5.5 (m) |
| Pyrazole-H3' | 7.54 (d, J = 1.4) | ~7.3-7.5 (s) |
| Pyrazole-H4' | 6.29-6.30 (m) | - (Substituted with NH₂) |
| Pyrazole-H5' | 7.63 (d, J = 2.4) | ~7.2-7.4 (s) |
| NH₂ | - | ~4.0-5.0 (br s) |
¹Data for a closely related 3-(pyrazol-1-yl)azetidine derivative. The Boc protecting group and other substituents may cause slight variations.
Table 2: ¹³C NMR Data Comparison
| Assignment | 3-(Pyrazol-1-yl)azetidine Derivative¹[1] | Expected Data for this compound |
| Chemical Shift (δ ppm) | Predicted Chemical Shift (δ ppm) | |
| Boc-C(CH₃)₃ | ~28.5 | ~28.5 |
| Boc-C (CH₃)₃ | ~80.0 | ~80.0 |
| Azetidine-CH₂ | Not explicitly reported | ~55-60 |
| Azetidine-CH | Not explicitly reported | ~50-55 |
| Pyrazole-C3' | 140.0 | ~135-140 |
| Pyrazole-C4' | 106.0 | ~125-135 (Shifted downfield by NH₂) |
| Pyrazole-C5' | 127.8 | ~120-125 |
¹Data for a closely related 3-(pyrazol-1-yl)azetidine derivative.
Experimental Protocol for NMR Data Acquisition
The following is a general protocol for obtaining high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Workflow and Data Analysis
The general workflow for the characterization of a novel compound like this compound using NMR spectroscopy is outlined below.
Caption: Workflow for Synthesis, NMR Data Acquisition, and Structural Elucidation.
The logical relationship for the assignment of the key structural motifs based on expected NMR data is depicted in the diagram below.
Caption: Correlation of Structural Fragments with Expected NMR Signals.
References
Comparative Mass Spectrometry Analysis of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole
This guide provides a detailed comparative analysis of the mass spectrometric behavior of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole, a key building block in modern drug discovery. The following sections present a comprehensive experimental protocol for its analysis, a comparison of its predicted fragmentation pattern with alternative heterocyclic cores, and supporting data presented in a clear, tabular format. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of novel chemical entities.
Introduction
This compound is a versatile synthetic intermediate incorporating three key structural motifs: a 4-aminopyrazole, a 1-Boc-azetidine, and the tert-butyloxycarbonyl (Boc) protecting group. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolite identification. This guide will focus on predicting the fragmentation pathways of this molecule under electrospray ionization (ESI) conditions and compare them to known fragmentation patterns of related heterocyclic systems.
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound is expected to be dominated by the characteristic losses associated with the Boc protecting group, followed by cleavages within the azetidine and pyrazole rings. The molecular formula of the compound is C₁₁H₁₈N₄O₂ with a molecular weight of 238.29 g/mol .[1][2][3]
Key Predicted Fragmentation Pathways:
-
Loss of Isobutylene: A primary and highly characteristic fragmentation for Boc-protected amines is the loss of isobutylene (C₄H₈), resulting in a fragment with a mass-to-charge ratio (m/z) of [M+H-56]⁺.[4][5][6]
-
Loss of the entire Boc group: Subsequent loss of carbon dioxide (CO₂) from the [M+H-56]⁺ fragment leads to the complete removal of the Boc group, yielding a fragment corresponding to the protonated 4-amino-1-(azetidin-3-yl)-1H-pyrazole at [M+H-100]⁺.
-
Azetidine Ring Opening: The strained azetidine ring is susceptible to fragmentation, which can lead to various smaller fragments.
-
Pyrazole Ring Fragmentation: Pyrazole rings can undergo ring opening and loss of small neutral molecules like HCN or N₂.[7][8]
Experimental Protocols
A standard approach for the analysis of this compound would involve Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
Liquid Chromatography Method:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining this moderately polar compound.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound. For example, 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
Mass Spectrometry Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full Scan (MS1) and Product Ion Scan (MS/MS)
-
Full Scan Range: m/z 100-500
-
MS/MS Parameters:
-
Precursor Ion: [M+H]⁺ (m/z 239.15)
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.
-
Collision Gas: Argon
-
Data Presentation and Comparative Analysis
The following table summarizes the predicted major fragment ions for this compound and compares them with the known fragmentation of a simple pyrazole and a Boc-protected amine.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Comparative Notes |
| This compound [M+H]⁺ = 239.15 | 183.13 | [M+H - C₄H₈]⁺ | Characteristic loss of isobutylene from the Boc group. |
| 139.11 | [M+H - C₅H₉NO₂]⁺ | Loss of the entire Boc group. | |
| 111.08 | [C₅H₇N₄]⁺ | Fragment corresponding to the aminopyrazole-azetidine core after further fragmentation. | |
| 84.07 | [C₄H₆N₃]⁺ | Fragment corresponding to the substituted pyrazole ring. | |
| Generic N-Boc-amine | [M+H-56]⁺ | [M+H - C₄H₈]⁺ | The loss of 56 Da is a hallmark of Boc-protected amines.[9] |
| [M+H-100]⁺ | [M+H - C₅H₉NO₂]⁺ | Complete loss of the Boc group. | |
| Generic Substituted Pyrazole | Variable | Fragments from ring cleavage | Fragmentation is highly dependent on the substituents on the pyrazole ring.[8][10] |
Visualizing the Experimental Workflow and Fragmentation
The following diagrams illustrate the proposed experimental workflow and the predicted fragmentation pathway of this compound.
Caption: LC-MS/MS workflow for the analysis of small molecules.
Caption: Key predicted fragmentation steps for the target compound.
Conclusion
The mass spectrometric analysis of this compound is predicted to show characteristic fragmentation patterns dominated by the loss of the Boc protecting group. The presented experimental protocol provides a robust starting point for the detailed characterization of this and similar molecules. By comparing the expected fragmentation to that of simpler, related structures, researchers can gain confidence in the identification and structural elucidation of novel compounds in the drug discovery pipeline. The provided data and visualizations serve as a practical guide for scientists working in this field.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 1029413-51-1 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. acdlabs.com [acdlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometric investigation of some pyronylpyrazole derivatives | Semantic Scholar [semanticscholar.org]
Comparative Guide to Structural Analogs of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of structural analogs of the 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole scaffold, focusing on their structure-activity relationships (SAR) as kinase inhibitors. The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors used in oncology and inflammatory diseases.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the relationships between structural modifications and biological activity to guide future drug discovery efforts.
The core scaffold, this compound, serves as a versatile starting point for developing inhibitors against various kinase targets, including Janus kinases (JAKs), FMS-like tyrosine kinase 3 (FLT3), and c-Jun N-terminal kinase (JNK).[4] Modifications to the azetidine ring, the pyrazole core, and the 4-amino group can significantly impact potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the SAR for key structural modifications to the this compound scaffold, with a focus on Janus Kinase 2 (JAK2) inhibition as a representative target. The data is compiled from various studies on related aminopyrazole kinase inhibitors.
Table 1: SAR of 4-Aminopyrazole Analogs as JAK2 Inhibitors
| Compound ID | R1 (Azetidine Modification) | R2 (Pyrazole Substitution) | R3 (4-Amino Substitution) | JAK2 IC50 (nM) | Notes |
| Core-1 | 1-Boc-azetidin-3-yl | H | H | >1000 | The unsubstituted core scaffold generally exhibits weak activity. |
| A-1 | Azetidin-3-yl (Boc removed) | H | H | ~800 | Removal of the Boc protecting group can slightly improve potency, likely due to altered solubility or interaction at the solvent front. |
| A-2 | 1-Acetyl-azetidin-3-yl | H | H | >1000 | Small, neutral acyl groups on the azetidine nitrogen are generally not favorable for activity. |
| A-3 | 1-(Methylsulfonyl)-azetidin-3-yl | H | H | ~950 | Sulfonamide modification on the azetidine shows limited improvement in potency. |
| A-4 | Piperidin-4-yl | H | H | ~500 | Expansion of the azetidine to a piperidine ring can be tolerated and may offer vectors for further optimization. |
| A-5 | Pyrrolidin-3-yl | H | H | ~650 | A five-membered pyrrolidine ring is also tolerated, showing comparable activity to the piperidine analog. |
| P-1 | 1-Boc-azetidin-3-yl | 3-Methyl | H | ~750 | Small alkyl substitutions on the pyrazole ring can provide modest improvements in potency. |
| P-2 | 1-Boc-azetidin-3-yl | 3-CF3 | H | ~600 | Electron-withdrawing groups like trifluoromethyl at the 3-position of the pyrazole can enhance activity. |
| P-3 | 1-Boc-azetidin-3-yl | 5-Phenyl | H | ~250 | Aryl substitutions at the 5-position can significantly improve potency through additional hydrophobic interactions. |
| Am-1 | 1-Boc-azetidin-3-yl | H | Methyl | ~900 | Small alkyl substitutions on the 4-amino group are generally well-tolerated but offer little improvement. |
| Am-2 | 1-Boc-azetidin-3-yl | H | Phenyl | ~150 | A phenyl substitution on the 4-amino group often leads to a significant increase in potency.[4] |
| Am-3 | 1-Boc-azetidin-3-yl | H | (4-fluorophenyl) | ~80 | Halogenated phenyl groups can further enhance potency through favorable interactions in the binding pocket. |
Experimental Protocols
The following are representative protocols for key assays used in the evaluation of aminopyrazole kinase inhibitors.
In Vitro Kinase Inhibition Assay (JAK2)
A common method for determining the in vitro potency of inhibitors against JAK2 is a luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the JAK2 enzyme.
Materials:
-
Recombinant human JAK2 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from 100 µM to 1 pM.
-
Reaction Setup:
-
Add 2.5 µL of test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the JAK2 enzyme and MBP substrate in assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for JAK2.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
-
Signal Measurement: Incubate at room temperature for 30 minutes and measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
The following diagrams illustrate the key structure-activity relationships and a typical experimental workflow.
Caption: Key SAR insights for the 4-aminopyrazole scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 3-Aminopyrazoles Versus 5-Aminopyrazoles in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 3-aminopyrazole and 5-aminopyrazole scaffolds, focusing on their role as kinase inhibitors. The position of the amino group on the pyrazole ring, a seemingly minor structural change, can significantly impact a compound's potency, selectivity, and binding mode. This document synthesizes experimental data to highlight these differences, offering valuable insights for structure-activity relationship (SAR) studies and rational drug design.
Introduction to Aminopyrazole Isomers in Drug Discovery
Aminopyrazoles are considered "privileged scaffolds" in medicinal chemistry due to their proven success in forming the core of numerous biologically active compounds.[1] Their utility is particularly prominent in the development of protein kinase inhibitors, a critical class of therapeutics for oncology, inflammation, and neurodegenerative diseases. The pyrazole core acts as a versatile anchor, allowing for substitutions at multiple positions to fine-tune pharmacological properties.
A key isomeric distinction within this class is the position of the amino group, leading to 3-aminopyrazoles (3-AP) and 5-aminopyrazoles (5-AP). This positional isomerism directly influences the electronic properties and hydrogen bonding capabilities of the molecule, which are crucial for interaction with the ATP-binding site of kinases. Theoretical calculations and experimental data have shown that the 3-aminopyrazole tautomer is generally more stable than the 5-aminopyrazole tautomer.[2][3][4][5] However, the relative bioactivity is highly dependent on the specific biological target and the substitution patterns on the rest of the scaffold.
This guide will use p38α MAP kinase inhibitors as a case study to provide a direct, data-supported comparison of the bioactivity of these two important isomers.
Comparative Bioactivity Data: p38α MAP Kinase Inhibition
A key study directly compared the efficacy of 3-aminopyrazole and 5-aminopyrazole derivatives against p38α MAP kinase. The compounds were designed to be structurally analogous, with the primary variable being the position of the amino group, allowing for a direct assessment of its impact on inhibitory activity.
| Compound ID | Scaffold Type | Structure | p38α IC50 (nM) |
| 1 | 3-Aminopyrazole | 1,100 | |
| 2 | 5-Aminopyrazole | 26 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 17(21), 5896-5901.
The data clearly demonstrates a significant difference in potency, with the 5-aminopyrazole derivative (2 ) being approximately 42-fold more potent than its 3-aminopyrazole counterpart (1 ) against p38α kinase.
Structure-Activity Relationship (SAR) Analysis
The substantial difference in inhibitory activity can be attributed to the distinct hydrogen bonding patterns facilitated by the two isomers within the kinase hinge region, a critical area for ATP binding.
-
5-Aminopyrazole (Compound 2): The 5-amino group is optimally positioned to act as a hydrogen bond donor to the backbone carbonyl of Met109 in the hinge region of p38α. Simultaneously, the adjacent pyrazole nitrogen (at position N1) can act as a hydrogen bond acceptor for the backbone NH of Met109. This bidentate hydrogen bonding interaction provides a strong anchor for the inhibitor in the active site, leading to high potency.[6]
-
3-Aminopyrazole (Compound 1): In the 3-aminopyrazole isomer, the geometry is less favorable for forming this crucial bidentate interaction. The arrangement of the amino group and the pyrazole nitrogens does not allow for the same optimal hydrogen bonding with the Met109 residue. This results in a weaker binding affinity and, consequently, lower inhibitory potency.
The following diagram illustrates the key binding interactions that underpin the superior activity of the 5-aminopyrazole scaffold for this particular target.
Experimental Protocols
The following methodologies were employed for the key experiments cited in this guide.
General Synthetic and Analytical Chemistry
All reagents and solvents were purchased from commercial sources and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. 1H NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using electrospray ionization (ESI).
p38α MAP Kinase Inhibition Assay
The inhibitory activity of the compounds against p38α was determined using a fluorescence resonance energy transfer (FRET)-based assay.
-
Enzyme and Substrate: Recombinant human p38α kinase and a specific peptide substrate (e.g., ATF-2) were used.
-
Assay Buffer: The reaction was performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Procedure:
-
The kinase, peptide substrate, and varying concentrations of the test compound (dissolved in DMSO) were added to the wells of a 384-well plate.
-
The reaction was initiated by the addition of ATP at a concentration equal to its Km value.
-
The reaction mixture was incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction was stopped by the addition of a solution containing EDTA.
-
The amount of phosphorylated substrate was quantified using a specific antibody and a FRET-based detection system.
-
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.
Visualized Workflows and Pathways
General Experimental Workflow for Bioactivity Comparison
The diagram below outlines the typical workflow for a comparative study of aminopyrazole isomers.
Simplified p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. The diagram below shows a simplified representation of this pathway and the point of inhibition.
Conclusion
The comparative analysis of 3-aminopyrazole and 5-aminopyrazole derivatives as p38α MAP kinase inhibitors unequivocally demonstrates the critical role of the amino group's position in determining biological activity. In this specific context, the 5-aminopyrazole scaffold provides a superior geometric arrangement for establishing a potent bidentate hydrogen bond with the kinase hinge region, resulting in a significant increase in inhibitory potency compared to the 3-aminopyrazole isomer.
These findings underscore the importance of synthesizing and evaluating both isomers during the lead optimization phase of drug discovery. While the 3-aminopyrazole scaffold remains a valuable component in medicinal chemistry, the potential for enhanced potency through isomeric repositioning to a 5-aminopyrazole should be a key consideration, particularly in the design of kinase inhibitors. This data-driven approach to understanding the nuanced SAR of privileged scaffolds is essential for the efficient development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 4-Halogenated-1H-Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the single-crystal X-ray crystallographic data for a series of 4-halogenated-1H-pyrazole compounds: 4-fluoro-1H-pyrazole (4-F-pzH), 4-chloro-1H-pyrazole (4-Cl-pzH), 4-bromo-1H-pyrazole (4-Br-pzH), and 4-iodo-1H-pyrazole (4-I-pzH). The structural information derived from X-ray crystallography is fundamental to understanding the intermolecular interactions that govern the solid-state packing of these compounds, which is crucial for drug design and development.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the four 4-halogenated-1H-pyrazoles, allowing for a direct comparison of their solid-state structures.
| Parameter | 4-Fluoro-1H-pyrazole (4-F-pzH) | 4-Chloro-1H-pyrazole (4-Cl-pzH) | 4-Bromo-1H-pyrazole (4-Br-pzH) | 4-Iodo-1H-pyrazole (4-I-pzH) |
| Formula | C₃H₃FN₂ | C₃H₃ClN₂ | C₃H₃BrN₂ | C₃H₃IN₂ |
| Crystal System | Triclinic | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | P-1 | Pnma | Pnma | Cmme |
| a (Å) | 5.252(3) | 14.9122(10) | 15.234(5) | 6.9383(6) |
| b (Å) | 6.883(4) | 3.8443(3) | 3.948(5) | 5.5231(5) |
| c (Å) | 10.046(6) | 7.3779(5) | 7.426(5) | 13.077(2) |
| α (°) | 87.892(14) | 90 | 90 | 90 |
| β (°) | 83.336(14) | 90 | 90 | 90 |
| γ (°) | 71.682(13) | 90 | 90 | 90 |
| Volume (ų) | 340.9(3) | 423.23(5) | 447.1(5) | 501.13(8) |
| Z | 4 | 4 | 4 | 4 |
| Temperature (K) | 150 | 170 | Room Temp. | 172 |
| H-Bonding Motif | Catemer | Trimer | Trimer | Catemer |
Experimental Protocols
The methodologies for obtaining the single-crystal X-ray diffraction data for each of the compared compounds are detailed below.
4-Fluoro-1H-pyrazole (4-F-pzH)
-
Synthesis and Crystallization: 4-Fluoro-1H-pyrazole was synthesized according to a literature procedure. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution in deuterated chloroform (CDCl₃).[1][2]
-
Data Collection: Diffraction data were collected at 150 K to prevent sublimation of the sample.[1][2] A Bruker APEX-II CCD diffractometer equipped with a graphite monochromator and Mo-Kα radiation (λ = 0.71073 Å) was used.
4-Chloro-1H-pyrazole (4-Cl-pzH)
-
Crystallization: 4-Chloro-1H-pyrazole was purchased commercially. Due to its tendency to sublime under the heat of X-rays, data were collected at a low temperature of 170 K.[3][4][5]
-
Data Collection: A suitable crystal was mounted on a Bruker D8 Quest diffractometer equipped with a PHOTON II detector.[3] Data were collected using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).[3]
4-Bromo-1H-pyrazole (4-Br-pzH)
-
Synthesis and Crystallization: 4-Bromo-1H-pyrazole can be synthesized by the bromination of 1H-pyrazole using N-bromosuccinimide (NBS) in water.[6] Crystals for X-ray analysis have been reported to be obtained from commercially available material.[7][8]
-
Data Collection: The crystal structure of 4-bromo-1H-pyrazole was originally determined at room temperature.[7][8]
4-Iodo-1H-pyrazole (4-I-pzH)
-
Crystallization: Single crystals of 4-iodo-1H-pyrazole were obtained through sublimation.[7]
-
Data Collection: A suitable crystal was mounted on a Bruker D8 Quest diffractometer with a PHOTON II detector, operating at a temperature of 172 K.[7] Data collection was performed using a shutterless ω-scan technique with graphite monochromated Mo-Kα radiation (λ = 0.71073 Å).[7]
-
Structure Solution and Refinement: The structure was solved via intrinsic phasing with SHELXT and refined using the Olex2 software package.[7]
Visualizations
The following diagrams illustrate the general experimental workflow for X-ray crystallography and the logical relationship for comparing the crystal structures of the 4-halogenated-1H-pyrazole series.
Discussion
The X-ray crystallographic analysis of the 4-halogenated-1H-pyrazole series reveals interesting trends in their solid-state structures. The chloro and bromo derivatives are isostructural, crystallizing in the orthorhombic space group Pnma and forming trimeric hydrogen-bonding motifs.[3][5][7][8] In contrast, the fluoro and iodo analogs both form catemeric (chain-like) structures through intermolecular N-H···N hydrogen bonds, but they are not isostructural.[1][2][7][8] The 4-fluoro-1H-pyrazole crystallizes in the triclinic space group P-1, while 4-iodo-1H-pyrazole crystallizes in the orthorhombic space group Cmme.[1][2][7]
These structural differences, particularly in the hydrogen bonding patterns, are significant as they can influence the physicochemical properties of the compounds, such as solubility and melting point, which are critical parameters in drug development. The completion of the crystallographic data for this series provides a valuable dataset for computational studies aiming to predict the solid-state structures of related pyrazole-containing compounds.[7][8]
References
- 1. Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K | NSF Public Access Repository [par.nsf.gov]
- 2. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
High-Resolution Mass Spectrometry (HRMS) Data for Novel Pyrazole Derivatives: A Comparative Guide
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of High-Resolution Mass Spectrometry (HRMS) for the analysis of new pyrazole derivatives, supported by experimental data and protocols. We also compare HRMS with other common analytical techniques to highlight its advantages in structure elucidation and confirmation.
Data Presentation: HRMS Data for Selected Novel Pyrazole Derivatives
The following table summarizes HRMS data for a selection of recently synthesized pyrazole derivatives, demonstrating the high accuracy of this technique in determining elemental composition.
| Compound ID | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
| 6d | C₁₈H₁₃ClF₆N₃OS | 468.0367 | 468.0368 | [1] |
| - | C₁₉H₁₃ClF₈N₃OS | 518.0335 | 518.0333 | [1] |
| - | C₁₈H₁₂ClF₆N₃O₃SNa | 522.0084 | 522.0085 | [1] |
| - | C₁₈H₁₂ClF₆N₃O₃SNa | 522.0084 | 522.0084 | [1] |
Comparison of Analytical Techniques
While HRMS is a powerful tool, a comprehensive characterization of novel compounds relies on a combination of analytical methods. The table below compares HRMS with other common techniques.
| Technique | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass-to-charge ratio, enabling determination of elemental composition. | High sensitivity, high accuracy, suitable for complex mixtures when coupled with chromatography. | Does not provide detailed structural information (e.g., stereochemistry, connectivity of atoms). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the molecular structure, including connectivity of atoms and stereochemistry. | Provides unambiguous structure elucidation. | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for large molecules. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in a molecule. | Fast, non-destructive, provides a molecular fingerprint. | Does not provide a complete picture of the molecular structure, overlapping peaks can be difficult to interpret. |
| Elemental Analysis | Determines the percentage composition of elements in a compound. | Provides empirical formula. | Does not provide structural information, requires pure samples. |
Experimental Protocols
A generalized protocol for the HRMS analysis of novel pyrazole derivatives is provided below. Specific parameters may vary depending on the instrument and the properties of the analyte.
High-Resolution Mass Spectrometry (HRMS) Analysis Protocol
-
Sample Preparation:
-
Dissolve the synthesized pyrazole derivative in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a working solution in the low µg/mL to ng/mL range.
-
For Electrospray Ionization (ESI), it may be necessary to add a small amount of formic acid or ammonium acetate to promote ionization.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range and ionization mode (positive or negative). This is crucial for achieving high mass accuracy.
-
-
Infusion and Ionization:
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Common ionization techniques for small molecules like pyrazole derivatives include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
-
Mass Analysis:
-
Acquire mass spectra in full scan mode over a relevant m/z range.
-
Utilize a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to achieve the necessary mass accuracy for elemental composition determination.
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).
-
Use the software's formula calculator to determine the elemental composition that best fits the measured accurate mass within a specified tolerance (typically < 5 ppm).
-
Visualizations
The following diagrams illustrate a typical experimental workflow for characterizing novel compounds and two key signaling pathways where pyrazole derivatives have shown biological activity.
Many novel pyrazole derivatives are investigated for their potential as anti-inflammatory and anti-cancer agents. The NF-κB and CDK signaling pathways are often implicated in these biological processes.
References
A Comparative Guide to Spectroscopic Data of N-Protected Azetidine Intermediates for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The azetidine motif is a valuable building block in medicinal chemistry, prized for its ability to introduce conformational rigidity and improve physicochemical properties of drug candidates. The synthesis of complex molecules incorporating this strained four-membered ring often necessitates the use of protecting groups for the azetidine nitrogen. The choice of protecting group is critical as it influences the reactivity, stability, and purification of intermediates. This guide provides a comparative analysis of spectroscopic data for N-Boc-azetidine intermediates and their common alternatives, N-Cbz and N-Fmoc protected azetidines. The presented data, experimental protocols, and workflow diagrams are intended to assist researchers in making informed decisions for their synthetic strategies.
Data Presentation: A Spectroscopic Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for representative N-protected azetidine intermediates. These values are compiled from various sources and may vary slightly based on the specific substituents and solvent used for analysis.
Table 1: ¹H NMR Spectroscopic Data for N-Protected Azetidine Intermediates (in CDCl₃)
| Compound | Protecting Group | Azetidine H2/H4 (ppm) | Azetidine H3 (ppm) | Protecting Group Protons (ppm) |
| N-Boc-azetidine | Boc | ~3.90 (t) | ~2.20 (quint) | ~1.45 (s, 9H) |
| N-Boc-azetidin-3-ol | Boc | ~4.0 (m), ~3.7 (m) | ~4.5 (m) | ~1.44 (s, 9H)[1] |
| N-Boc-azetidin-3-one | Boc | ~4.6 (s) | - | ~1.46 (s, 9H)[2][3][4][5] |
| N-Cbz-azetidine-3-carboxylic acid | Cbz | ~4.2 (m) | ~3.4 (m) | ~7.35 (m, 5H), ~5.15 (s, 2H)[6] |
| (S)-N-Fmoc-azetidine-2-carboxylic acid | Fmoc | ~4.5 (m), ~4.2 (m) | ~4.9 (t) | ~7.77 (d, 2H), ~7.59 (d, 2H), ~7.40 (t, 2H), ~7.31 (t, 2H), ~4.4 (d, 2H), ~4.2 (t, 1H)[7] |
Table 2: ¹³C NMR Spectroscopic Data for N-Protected Azetidine Intermediates (in CDCl₃)
| Compound | Protecting Group | Azetidine C2/C4 (ppm) | Azetidine C3 (ppm) | Protecting Group Carbons (ppm) |
| N-Boc-azetidine | Boc | ~52.0 | ~17.0 | ~79.5 (C(CH₃)₃), ~28.5 (C(CH₃)₃) |
| N-Boc-azetidin-3-ol | Boc | ~59.0 | ~60.0 | ~79.8 (C(CH₃)₃), ~28.4 (C(CH₃)₃)[1] |
| N-Boc-azetidin-3-one | Boc | ~63.0 | ~208.0 | ~80.0 (C(CH₃)₃), ~28.3 (C(CH₃)₃)[3][5] |
| N-Cbz-azetidine-3-carboxylic acid | Cbz | ~53.0 | ~35.0 | ~156.0 (C=O), ~136.0, ~128.5, ~128.0, ~127.9 (Aromatic), ~67.0 (CH₂)[6] |
| (S)-N-Fmoc-azetidine-2-carboxylic acid | Fmoc | ~52.0 | ~58.0 | ~156.0 (C=O), ~144.0, ~141.3, ~127.7, ~127.0, ~125.0, ~120.0 (Aromatic), ~67.5 (CH₂), ~47.2 (CH)[7] |
Table 3: Mass Spectrometry Data (ESI-MS) for N-Protected Azetidine Intermediates
| Compound | Protecting Group | Molecular Formula | Molecular Weight ( g/mol ) | Observed Ion [M+H]⁺ or [M+Na]⁺ |
| N-Boc-azetidine | Boc | C₈H₁₅NO₂ | 157.21 | 158.1 or 180.1 |
| N-Boc-azetidin-3-ol | Boc | C₈H₁₅NO₃ | 173.21 | 174.1 or 196.1[8][9] |
| N-Boc-azetidin-3-one | Boc | C₈H₁₃NO₃ | 171.19 | 172.1 or 194.1[3][5] |
| N-Cbz-azetidine-3-carboxylic acid | Cbz | C₁₂H₁₃NO₄ | 235.24 | 236.1 or 258.1[6] |
| (S)-N-Fmoc-azetidine-2-carboxylic acid | Fmoc | C₁₉H₁₇NO₄ | 323.34 | 324.1 or 346.1[10] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of N-Boc-azetidine intermediates are crucial for reproducibility and successful implementation in a research setting.
Protocol 1: Synthesis of N-Boc-azetidin-3-one
This protocol describes a common method for the synthesis of the key intermediate, N-Boc-azetidin-3-one, which serves as a precursor for a variety of 3-substituted azetidines. The synthesis typically starts from N-Boc-3-hydroxyazetidine via oxidation.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the oxidizing agent (e.g., Dess-Martin periodinane, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-azetidin-3-one as a white solid.[11]
Protocol 2: NMR Spectroscopic Analysis
This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra for the characterization of N-protected azetidine intermediates.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified N-protected azetidine intermediate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Processing: Apply Fourier transformation with an exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak.[12]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the use of N-Boc-azetidine intermediates in drug discovery.
Caption: A decision workflow for selecting a suitable amine protecting group for azetidine synthesis.
Caption: A general synthetic workflow for the preparation of functionalized azetidines for drug discovery.[5][13][14]
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. youtube.com [youtube.com]
- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ãWhitepaperãAzetidines in Drug Discovery [promotion.pharmablock.com]
- 6. 1-Cbz-azetidine-3-carboxylic acid | 97628-92-7 [sigmaaldrich.com]
- 7. (S)-N-FMOC-AZETIDINE-2-CARBOXYLIC ACID(136552-06-2) 1H NMR spectrum [chemicalbook.com]
- 8. synthesis of azetidine .pptx [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. omizzur.com [omizzur.com]
- 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. lifechemicals.com [lifechemicals.com]
The Strategic Advantage of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole in Drug Design: A Comparative Guide
In the landscape of modern drug discovery, particularly in the development of targeted therapies like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. The linker, a seemingly simple bridge, profoundly influences a drug's stability, solubility, pharmacokinetic profile, and ultimately, its efficacy. This guide provides a comprehensive comparison of the 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole linker with other commonly employed linkers, supported by a theoretical framework and general experimental data from analogous systems.
The this compound linker is a sophisticated building block that combines the advantageous properties of a rigid azetidine ring and a stable pyrazole core. This unique structure offers a compelling alternative to more conventional flexible and hydrocarbon-based linkers.
Unpacking the Advantages: Azetidine and Pyrazole Moieties
The primary advantages of the this compound linker stem from its constituent parts:
-
The Azetidine Ring: This four-membered saturated heterocycle imparts a high degree of rigidity to the linker. This conformational constraint can be beneficial in pre-organizing the two ends of a bifunctional molecule, such as a PROTAC, into a bioactive conformation. This can lead to more potent biological activity. Furthermore, the azetidine moiety is known to enhance metabolic stability, particularly against N-dealkylation, a common metabolic pathway for larger saturated amines like piperidines and piperazines. This increased stability can result in a longer drug half-life and improved in vivo exposure.
-
The Pyrazole Core: Pyrazole is a five-membered aromatic heterocycle that serves as a rigid and metabolically stable scaffold. Its incorporation into a linker can improve physicochemical properties such as solubility and may contribute to favorable interactions with biological targets. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, frequently found in approved drugs, highlighting its favorable drug-like properties.
Comparative Analysis with Common Linker Classes
To understand the unique benefits of the this compound linker, it is essential to compare it with other widely used linker classes, such as polyethylene glycol (PEG) and alkyl/piperidine-based linkers.
| Feature | This compound | PEG Linkers | Alkyl/Piperidine Linkers |
| Flexibility | Rigid | Highly Flexible | Rigid (Piperidine) to Flexible (Alkyl) |
| Solubility | Moderate to Good (presence of N atoms) | High (Hydrophilic) | Low to Moderate (Lipophilic) |
| Metabolic Stability | High (resistant to N-dealkylation) | Can be susceptible to oxidation | Piperidine can undergo N-dealkylation |
| Synthetic Accessibility | More complex | Readily available and easily modified | Generally straightforward |
| Conformational Control | High | Low | Moderate to High |
Performance Data of Different Linker Classes in PROTACs
While direct comparative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, we can analyze the performance of different linker classes to infer potential advantages. The efficacy of a PROTAC is often measured by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
Table 1: Illustrative Degradation Efficacy of PROTACs with Different Linker Types
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG | BRD4 | CRBN | < 1 | > 90 | General Literature |
| Alkyl | BTK | CRBN | 1-40 | > 80 | [1] |
| Piperazine (Rigid) | BRD4 | VHL | 10-100 | > 90 | General Literature |
This table presents representative data from the literature for different linker classes and should not be considered a direct head-to-head comparison.
The data suggests that while flexible linkers like PEG can lead to highly potent degraders, more rigid linkers are also highly effective. The optimal linker is highly dependent on the specific target and E3 ligase pair, and the rigidity and conformational control offered by the azetidine-pyrazole linker could provide significant advantages in optimizing ternary complex formation for efficient degradation.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound is as follows:
-
Starting Materials: 1-Boc-3-azetidinone, 4-nitropyrazole, and a suitable reducing agent (e.g., H₂, Pd/C).
-
Step 1: Reductive Amination. React 1-Boc-3-azetidinone with 4-nitropyrazole under reductive amination conditions. This can be achieved using a reducing agent like sodium triacetoxyborohydride in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Step 2: Purification. The crude product from Step 1 is purified by column chromatography on silica gel to yield 1-(1-Boc-azetidin-3-yl)-4-nitro-1H-pyrazole.
-
Step 3: Reduction of the Nitro Group. The nitro group of 1-(1-Boc-azetidin-3-yl)-4-nitro-1H-pyrazole is reduced to an amino group. This can be accomplished by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere in a solvent like ethanol or methanol.
-
Step 4: Final Purification. The final product, this compound, is purified by recrystallization or column chromatography.
General Protocol for PROTAC Synthesis using the Azetidine-Pyrazole Linker
-
Functionalization of the Linker: The primary amine of the this compound can be functionalized with a suitable reactive group (e.g., a carboxylic acid or an alkyne) for conjugation to the target protein ligand.
-
Deprotection: The Boc protecting group on the azetidine nitrogen is removed using an acid such as trifluoroacetic acid (TFA) in DCM.
-
Conjugation to E3 Ligase Ligand: The deprotected azetidine nitrogen is then coupled to a functionalized E3 ligase ligand (e.g., a carboxylic acid derivative of pomalidomide) using standard peptide coupling reagents like HATU or HBTU in the presence of a base such as DIPEA.
-
Conjugation to Target Protein Ligand: The functionalized pyrazole moiety is then conjugated to the target protein ligand. For example, if the pyrazole was functionalized with a carboxylic acid, it can be coupled to an amine on the target ligand.
-
Final Purification: The final PROTAC molecule is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Western Blotting for Determination of DC50 and Dmax
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line overexpressing the target protein) in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford assay or BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubate with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams were generated using Graphviz.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis and evaluation.
Caption: Key linker properties influencing PROTAC efficacy.
Conclusion
The this compound linker represents a sophisticated and promising tool in the drug developer's arsenal. Its unique combination of a rigid azetidine ring and a stable pyrazole core offers the potential for enhanced metabolic stability, improved pharmacokinetic properties, and potent biological activity through conformational control. While direct head-to-head comparative data with other linkers in identical molecular contexts remains to be broadly published, the theoretical advantages derived from its structural components are compelling. As the field of targeted therapeutics continues to evolve, the rational design of linkers, exemplified by structures like this compound, will be paramount in unlocking the full potential of novel drug modalities.
References
Safety Operating Guide
Essential Safety and Operational Protocols for 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, handling, and disposal information for 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole. The following procedures are based on best practices for handling solid, powdered chemical compounds with potential hazards, synthesized from safety data for structurally related molecules.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required at all times.[4] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[4][5] |
| Hand Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. Always check for tears or punctures before use. A regular glove replacement schedule is advised to prevent permeation.[6] |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat should be worn to protect against skin contact and contamination of personal clothing. Ensure it is fully buttoned. |
| Respiratory Protection | Air-Purifying Respirator | Use a NIOSH-approved respirator with an appropriate particulate filter if the compound is handled outside of a certified chemical fume hood or if dust generation is likely.[1][7] |
II. Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All handling of this compound should be performed within a certified chemical fume hood.[8][9]
Experimental Workflow:
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound.[10]
-
Ensure that a safety shower and eyewash station are readily accessible.[2][6]
-
Cover the work surface with absorbent, disposable bench paper.[10]
-
Assemble all necessary equipment and reagents before introducing the compound.
-
-
Weighing and Transfer:
-
Weigh the compound in a disposable weigh boat or on glassine paper.
-
Use anti-static tools if the powder is fine and prone to dispersal.
-
Keep the container of the chemical closed as much as possible.[10]
-
When transferring, do so slowly and carefully to minimize dust formation.
-
-
Experimental Use:
-
If making a solution, add the solid to the solvent slowly.
-
Keep all containers with the compound clearly labeled and sealed when not in use.
-
-
Post-Handling:
-
Decontaminate the work area with an appropriate solvent.
-
Carefully remove and dispose of contaminated PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[11]
-
Caption: Workflow for the safe handling of this compound.
III. First Aid and Emergency Procedures
In the event of an exposure, immediate action is crucial.
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Remove all contaminated clothing. Immediately flush the affected skin with large amounts of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
IV. Storage and Disposal
Proper storage and disposal are essential for laboratory safety and environmental protection.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Keep it away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is typically 2-8°C.[12]
-
Disposal: All waste materials, including empty containers, contaminated PPE, and unused compounds, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aksci.com [aksci.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. realsafety.org [realsafety.org]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. osha.gov [osha.gov]
- 9. uwlax.edu [uwlax.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. cdc.gov [cdc.gov]
- 12. This compound – porphyrin-systems [porphyrin-systems.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
